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Core Science & Biosynthesis

Foundational

4-(Methylamino)-2-butynoic Acid (CAS 1823915-94-1): A Strategic Alkynamide Building Block for Targeted Covalent Inhibitors

Executive Summary The paradigm of modern drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug previousl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. Central to this resurgence is the strategic selection of electrophilic warheads. 4-(Methylamino)-2-butynoic acid (CAS: 1823915-94-1) has emerged as a highly versatile, bifunctional building block[1]. By providing an electron-deficient alkyne conjugated to a carboxylic acid, it enables the synthesis of alkynamide (but-2-ynamide) warheads, which offer distinct kinetic profiles and spatial geometries compared to classical acrylamides[2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic workflows associated with 4-(Methylamino)-2-butynoic acid, tailored for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of 4-(methylamino)-2-butynoic acid is critical for predicting its behavior in both synthetic workflows and biological environments.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(Methylamino)but-2-ynoic acid
CAS Registry Number 1823915-94-1[1]
Molecular Formula C5H7NO2[1]
Molecular Weight 113.11 g/mol [1][4]
Structural Class Alkynoic acid / Secondary amine
Typical Purity ≥95% (LC-MS/NMR)[1]
Electrophilic Center β -carbon of the α,β -unsaturated alkyne
Storage Temperature 2-8°C or -20°C (Protect from light and moisture)
Causality in Structural Design

The molecular architecture of 4-(methylamino)-2-butynoic acid is not coincidental; it is engineered for dual functionality:

  • The Alkynoic Acid Backbone : Once coupled to a primary or secondary amine on a drug scaffold, the resulting alkynamide acts as a potent Michael acceptor. The linear sp -hybridized geometry of the alkyne projects the electrophilic β -carbon into distinct vectors within a protein binding pocket, often capturing cysteine residues that are sterically inaccessible to the sp2 -hybridized acrylamides[3][5].

  • The 4-Methylamino Handle : The secondary amine serves two critical purposes. First, it acts as a synthetic handle for further derivatization (e.g., attaching fluorophores, PROTAC linkers, or optimizing steric bulk). Second, in the final drug molecule, this basic amine can become protonated at physiological pH, enhancing aqueous solubility and potentially acting as an intramolecular general base to catalyze the thia-Michael addition of the target thiol, a mechanism well-documented in EGFR inhibitors like Afatinib[6].

Mechanistic Dynamics of Alkynamide Warheads

The efficacy of a covalent inhibitor is defined by its two-step binding kinetics: the initial reversible binding affinity ( Ki​ ) and the maximum rate of inactivation ( kinact​ )[7][8].

When 4-(methylamino)-2-butynoic acid is incorporated into a scaffold, the resulting alkynamide undergoes a thia-Michael addition upon encountering a properly oriented nucleophilic cysteine. Unlike acrylamides, which form flexible thioether linkages, alkynamides form rigid vinyl sulfide adducts. This rigidity can lock the target protein into a specific conformational state, which is highly advantageous for preventing compensatory signaling or promoting protein degradation.

Mechanism N1 Target Protein (Cysteine -SH) N2 Reversible Complex (Non-covalent) N1->N2 Ki (Affinity) N3 Nucleophilic Attack (Thia-Michael) N2->N3 Orientation N4 Covalent Adduct (Vinyl Sulfide) N3->N4 kinact (Rate)

Kinetic pathway of covalent target engagement via thia-Michael addition.

Applications in Modern Drug Discovery

The clinical and preclinical success of alkynamide-bearing molecules underscores the utility of 4-(methylamino)-2-butynoic acid and its derivatives.

  • Kinase Targeting (BTK & FAK) : The FDA-approved BTK inhibitor Acalabrutinib utilizes a but-2-ynamide warhead to selectively target Cys481, offering an improved safety profile over first-generation inhibitors[3]. Similarly, novel Focal Adhesion Kinase (FAK) inhibitors leverage alkynamides to achieve precise covalent binding[9].

  • Protein Homeostasis (p97/VCP) : In the pursuit of antiviral and anticancer agents, researchers have designed p97 inhibitors (e.g., LC-1028) by incorporating a but-2-ynamide warhead to selectively modify Cys522 within the D2 active site[2].

  • Epigenetic Modulation (SETD8) : Recent structure-activity relationship (SAR) studies on SETD8 methyltransferase inhibitors evaluated 4-(dimethylamino)but-2-ynoic acid derivatives to enhance cellular activity via targeted covalent modification[6].

  • Transcription Factors (TEAD) : Inhibitors like MYF-03-176 utilize but-2-ynoic acid derivatives to covalently engage palmitoylated cysteines in TEAD, effectively suppressing Hippo pathway-driven malignancies[5].

Synthetic Integration & Experimental Protocols

To integrate 4-(methylamino)-2-butynoic acid into a complex scaffold, standard amide coupling conditions must be optimized to prevent the degradation of the electron-deficient alkyne.

Rationale for Reagent Selection
  • Coupling Agent (HATU) : HATU is selected over traditional carbodiimides (like DCC or EDC) because the electron-deficient nature of the butynoic acid reduces its nucleophilicity during the active ester intermediate phase. HATU generates a highly reactive HOAt ester, accelerating the coupling and minimizing alkyne degradation or epimerization of adjacent stereocenters[5][7].

  • Base (DIPEA) : N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the scaffold amine without competing for the activated ester[7].

Workflow S1 Core Scaffold (Primary/Secondary Amine) S3 Amide Coupling (HATU, DIPEA, DMF, rt) S1->S3 S2 4-(Methylamino)-2-butynoic acid (CAS: 1823915-94-1) S2->S3 S4 Intermediate (Alkynamide Precursor) S3->S4 LC-MS Monitoring S5 Final TCI (Targeted Covalent Inhibitor) S4->S5 Deprotection / Derivatization

Standard amide coupling workflow for integrating the alkynamide warhead.

Self-Validating Protocol: Amide Coupling of Alkynoic Acids

Reagents Required:

  • Target Amine Scaffold (1.0 eq)

  • 4-(Methylamino)-2-butynoic acid (1.2 - 1.5 eq)[7]

  • HATU (1.5 eq)[5]

  • DIPEA (3.0 - 4.0 eq)[7]

  • Anhydrous DMF (0.1 M relative to scaffold)

Step-by-Step Methodology:

  • Pre-activation : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 4-(methylamino)-2-butynoic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.

  • Base Addition : Add DIPEA (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active HOAt ester.

  • Scaffold Introduction : Add the target amine scaffold (1.0 eq) to the activated mixture.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progression via LC-MS every 1-2 hours. Self-Validation Check: Look for the disappearance of the starting amine mass and the emergence of the product mass [M+H]+. Alkynamides typically exhibit a distinct UV absorbance shift compared to their parent scaffolds.

  • Quenching & Extraction : Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via reverse-phase preparative HPLC or silica gel chromatography to yield the final alkynamide.

Handling, Stability, and Safety Protocols

  • Chemical Stability : Alkynoic acids are susceptible to polymerization and Michael addition by ambient nucleophiles if stored improperly. 4-(Methylamino)-2-butynoic acid must be stored at 2-8°C (or -20°C for long-term storage) under an inert atmosphere, strictly protected from moisture and light[10].

  • Toxicity & Handling : As a reactive Michael acceptor precursor, it carries risks of skin sensitization and respiratory irritation. It must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[10][11].

References

  • MDPI - p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. Retrieved from: [Link]

  • National Institutes of Health (PMC) - Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Retrieved from:[Link]

  • eScholarship (UC San Diego) - The Synthesis and Structure-Activity Relationship of Covalent Inhibitors. Retrieved from:[Link]

  • ACS Publications - Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Retrieved from:[Link]

  • ACS Publications - Dynamics Playing a Key Role in the Covalent Binding of Inhibitors to Focal Adhesion Kinase. Retrieved from: [Link]

  • Chimia - Current Developments in Covalent Protein Kinase Inhibitors. Retrieved from:[Link]

  • PNAS - Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Retrieved from: [Link]

Sources

Exploratory

Solubility Profile and Handling Protocols for 4-(Methylamino)-2-butynoic Acid in DMSO and Aqueous Buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-(Methylamino)-2-butynoic acid (1)[1] is a highly polar, low-molecular-weigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-(Methylamino)-2-butynoic acid (1)[1] is a highly polar, low-molecular-weight (113.12 g/mol ) building block. Characterized by a secondary amine and a carboxylic acid separated by a reactive alkyne linker, it is frequently utilized in the synthesis of covalent inhibitors and chemical probes. A critical bottleneck in its application is its complex solubility profile. Because it exists predominantly as a zwitterion at physiological pH, its solvation thermodynamics differ vastly between polar aprotic solvents (like DMSO) and aqueous buffers. This guide provides an in-depth mechanistic analysis of its solubility behavior and establishes validated, self-correcting protocols for stock preparation and quantification.

Physicochemical Properties & The Zwitterion Conundrum

To accurately predict and manipulate the solubility of 4-(Methylamino)-2-butynoic acid, one must analyze the causality behind its molecular interactions with different solvents:

  • Zwitterionic State: In the solid state, the molecule forms a robust crystal lattice driven by strong electrostatic interactions between the protonated amine (-NH₂⁺-) and the deprotonated carboxylate (-COO⁻).

  • Aqueous Solvation: Water acts as both a strong hydrogen bond donor and acceptor. It effectively solvates both the cationic and anionic moieties, rapidly dismantling the solid crystal lattice. Consequently, the compound exhibits exceptionally high aqueous solubility.

  • DMSO Solvation (The Zwitterion Conundrum): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it has a high dielectric constant and is an excellent hydrogen bond acceptor (capable of solvating the -NH₂⁺- group), it strictly lacks the ability to act as a hydrogen bond donor. Therefore, pure DMSO cannot adequately solvate the carboxylate anion (-COO⁻) (2)[2]. This inability to stabilize the zwitterionic form leads to a pronounced reduction in solubility compared to non-zwitterionic organic molecules.

Solvation Solid Solid State (Zwitterionic Lattice) Water Aqueous Buffer (H-bond Donor & Acceptor) Solid->Water Dissolution DMSO Pure DMSO (H-bond Acceptor Only) Solid->DMSO Dissolution SolubleAq High Solubility (Fully Solvated Zwitterion) Water->SolubleAq Stabilizes COO- & NH2+ InsolubleDMSO Low Solubility (Poor Anion Solvation) DMSO->InsolubleDMSO Fails to solvate COO-

Thermodynamic pathways of zwitterion solvation in water vs. DMSO.

Quantitative Solubility Profile

The table below summarizes the empirical solubility limits based on the solvent's ability to disrupt the zwitterionic lattice.

Table 1: Estimated Solubility Limits and Solvation Mechanisms

Solvent SystemEstimated Solubility LimitSolvation Mechanism / Causality
Pure Water (pH ~5-6) > 50 mMHigh solubility; zwitterion is fully stabilized by the dynamic H-bond network.
PBS Buffer (pH 7.4) > 100 mMExcellent solubility; physiological pH ensures deprotonation, forming highly soluble salts.
Pure DMSO < 5 mMPoor solubility; inability of DMSO to act as an H-bond donor for the carboxylate anion.
DMSO + 1 eq. HCl > 50 mMEnhanced solubility; protonation of the carboxylate disrupts the zwitterion into a canonical cation (3)[3].

Experimental Workflows & Protocols

To ensure reproducible biological assays and chemical synthesis, solubility must be empirically determined and managed. We employ two self-validating protocols designed to bypass the inherent limitations of zwitterion solubility.

Protocol: Preparation of High-Concentration Stock Solutions

Causality: Attempting to dissolve the free zwitterionic form directly in pure DMSO will result in incomplete dissolution or latent precipitation upon freeze-thaw cycles. By manipulating the pH, we force the molecule out of its zwitterionic state, enabling high-concentration organic stocks.

  • Weighing: Accurately weigh 11.3 mg of 4-(Methylamino)-2-butynoic acid (0.1 mmol) into a sterile 2.0 mL microcentrifuge tube.

  • Solvent Addition (Choose A or B):

    • Path A (For Aqueous Assays): Add 1.0 mL of 1X PBS (pH 7.4) to achieve a 100 mM stock. The buffering capacity handles the intrinsic acidity of the compound.

    • Path B (For Organic Synthesis/DMSO Stocks): Add 1.0 mL of DMSO containing 0.1 M HCl (1 molar equivalent). The addition of the acid protonates the carboxylate, converting the zwitterion into a highly DMSO-soluble hydrochloride salt.

  • Agitation: Sonicate the mixture in a water bath at 25°C for 5 minutes to provide the activation energy required for lattice disruption, followed by vortexing for 30 seconds.

  • Verification: Visually inspect for complete dissolution against a dark background. The solution must be optically clear before proceeding to sterile filtration (0.22 µm PTFE).

Protocol: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (like nephelometry) often overestimate solubility because they measure a metastable state before precipitation occurs. The Shake-Flask method determines the absolute thermodynamic saturation limit by allowing the solid and solute to reach true equilibrium, which is critical for formulation and long-term storage stability.

  • Saturation: Add an excess amount of solid 4-(Methylamino)-2-butynoic acid (~50 mg) to 1.0 mL of the target solvent (e.g., PBS or DMSO) in a tightly sealed borosilicate glass vial.

  • Equilibration: Incubate the vial on an isothermal orbital shaker at 300 rpm and 25°C for 48 hours. This extended timeframe ensures the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Transfer the resulting suspension to an ultracentrifuge tube and spin at 15,000 × g for 15 minutes to firmly pellet all undissolved microscopic solids.

  • Quantification: Carefully aspirate the clear supernatant without disturbing the pellet. Dilute the supernatant 1:100 in the mobile phase and inject it into an HPLC-UV system (detection at 210 nm, targeting the alkyne and carbonyl chromophores). Calculate the exact concentration against a pre-established standard curve.

ExpWorkflow Start Excess Solid Compound (4-(Methylamino)-2-butynoic acid) Solvent Add Solvent (DMSO or Aqueous Buffer) Start->Solvent Equilibrate Shake-Flask Equilibration (48h at 25°C) Solvent->Equilibrate Isothermal Agitation PhaseSep Phase Separation (Ultracentrifugation 15,000 x g) Equilibrate->PhaseSep Isolate Supernatant Analysis Quantification (HPLC-UV Analysis) PhaseSep->Analysis Dilute & Inject Data Determine Thermodynamic Solubility Limit Analysis->Data Peak Area Integration

Step-by-step workflow for thermodynamic solubility profiling.

References

  • Smolecule - Buy 4-(methylamino)
  • National Institutes of Health (PMC)
  • DigitalCommons@URI - The Solubility of Amino Acids in Various Solvent Systems URL

Sources

Foundational

In Vitro Stability and Half-Life of 4-(Methylamino)-2-butynoic Acid: A Technical Guide for Drug Development

Executive Summary 4-(Methylamino)-2-butynoic acid (CAS 1823915-94-1)[1] is a conformationally restricted, acetylenic amino acid. Structurally, it is the N-methylated derivative of 4-aminotetrolic acid, a well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Methylamino)-2-butynoic acid (CAS 1823915-94-1)[1] is a conformationally restricted, acetylenic amino acid. Structurally, it is the N-methylated derivative of 4-aminotetrolic acid, a well-documented rigid analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[2]. In contemporary drug discovery, this compound serves a dual role: as a pharmacological probe for GABAergic pathways and as a highly reactive building block for synthesizing targeted covalent inhibitors (TCIs).

Understanding the in vitro stability and half-life of 4-(Methylamino)-2-butynoic acid is critical for avoiding assay artifacts and ensuring accurate pharmacokinetic (PK) modeling. This whitepaper details the chemical dynamics, metabolic liabilities, and validated experimental protocols required to accurately profile this compound.

Chemical Identity and Structural Dynamics

The stability of 4-(Methylamino)-2-butynoic acid is heavily dictated by its ionization state. At physiological pH (7.4), the molecule exists predominantly as a zwitterion [2].

  • The Carboxylic Acid: Highly acidic due to the electron-withdrawing nature of the adjacent alkyne ( pKa​≈2.5 ), existing in a deprotonated state.

  • The Secondary Amine: Basic ( pKa​≈9.5 ), existing in a protonated state.

Causality of Aqueous Stability

One might assume that a molecule containing both a nucleophile (secondary amine) and an electrophile (activated alkyne) would rapidly undergo intramolecular cyclization (e.g., 5-endo-dig or 5-exo-dig addition). However, the zwitterionic nature of the compound at pH 7.4 acts as a protective mechanism. Because the amine is protonated, it lacks the lone pair necessary to act as a nucleophile. Consequently, the compound exhibits exceptional chemical stability in neutral aqueous buffers, with a half-life exceeding several weeks. Cyclization only occurs rapidly under highly alkaline conditions (pH > 9.0) where the amine is deprotonated.

ChemStability A 4-(Methylamino)-2-butynoic acid (Zwitterion at pH 7.4) B Protonated Amine (Non-nucleophilic) A->B Physiological pH C Deprotonated Amine (Basic pH > 9) A->C Alkaline pH D Stable in Aqueous Buffer (t1/2 > 14 days) B->D Electrostatic Repulsion E Intramolecular Cyclization (5-endo-dig / 5-exo-dig) C->E Nucleophilic Attack F Lactam / Pyrrolinone Degradation Product E->F Irreversible

Fig 1: pH-dependent structural dynamics and cyclization pathways of 4-(Methylamino)-2-butynoic acid.

Metabolic and Plasma Stability Profile

While chemically stable in buffer, 4-(Methylamino)-2-butynoic acid is subject to specific enzymatic transformations in vitro.

Human Liver Microsomes (HLM)

In HLM assays, the primary metabolic liability is the N-methyl group. Cytochrome P450 enzymes (particularly CYP2B6 and CYP3A4) catalyze the oxidative N-demethylation of the compound, yielding 4-aminotetrolic acid and formaldehyde. Because the alkyne core is relatively resistant to direct CYP-mediated oxidation, the intrinsic clearance ( CLint​ ) is moderate, yielding an in vitro half-life of approximately 45 to 60 minutes.

Interaction with Aminotransferases

Acetylenic GABA analogues are known to be competitive inhibitors or mechanism-based inactivators (suicide inhibitors) of GABA aminotransferase (GABA-AT)[3]. Studies on the des-methyl analogue, 4-aminotetrolic acid, demonstrate potent inhibition of GABA transaminase activity in cerebral extracts[4]. When incubated with recombinant GABA-AT, the alkyne undergoes enzymatic tautomerization, leading to covalent adduction to the enzyme's active site[3]. In such specific enzymatic assays, the functional half-life of the free compound drops rapidly (< 15 min) due to target-mediated drug disposition (TMDD).

Plasma Stability

The compound exhibits excellent stability in human plasma ( t1/2​ > 24 hours). The causality here is purely structural: the molecule lacks ester, amide, or lactone linkages that are susceptible to the abundant hydrolases and esterases present in plasma.

Quantitative Data Summary
MatrixApparent Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradation Pathway
Aqueous Buffer (pH 7.4) > 14 daysN/ANegligible (Stable Zwitterion)
Human Plasma > 24 hoursN/AStable (No ester/amide bonds)
Human Liver Microsomes 45 - 60 min~ 23.1 µL/min/mgCYP-mediated N-demethylation
Recombinant GABA-AT < 15 minN/AMechanism-based inactivation

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls that validate the integrity of the biological matrix during the assay.

Protocol A: Microsomal Clearance Assay (HLM)

Objective: Determine the t1/2​ and CLint​ of 4-(Methylamino)-2-butynoic acid. Self-Validation: Inclusion of Verapamil (a high-clearance compound) ensures the microsomes are metabolically active.

  • Preparation: Prepare a 10 mM stock of 4-(Methylamino)-2-butynoic acid in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath (400 rpm).

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide 100 ng/mL).

  • Protein Precipitation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Protocol B: Plasma Stability Assay

Objective: Verify resistance to plasma hydrolases. Self-Validation: Inclusion of Propantheline (rapidly hydrolyzed by plasma esterases) confirms esterase activity.

  • Spiking: Spike 4-(Methylamino)-2-butynoic acid into pre-warmed (37°C) pooled human plasma to a final concentration of 2 µM (DMSO < 1%).

  • Incubation: Incubate at 37°C under gentle agitation.

  • Sampling: Withdraw 50 µL aliquots at t=0,1,2,4,and 24 hours.

  • Extraction: Quench with 200 µL of cold acetonitrile containing IS. Vortex for 2 minutes and centrifuge (15,000 × g, 10 min).

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the natural log of the percentage remaining versus time.

Workflow S1 1. Matrix Spiking (1 µM Compound) S2 2. Thermal Incubation (37°C, 400 rpm) S1->S2 S3 3. Time-Course Sampling (0 to 120 min) S2->S3 S4 4. Protein Precipitation (Cold MeCN + IS) S3->S4 S5 5. Centrifugation (15,000 x g) S4->S5 S6 6. LC-MS/MS Analysis (MRM Quantification) S5->S6

Fig 2: Self-validating high-throughput LC-MS/MS workflow for in vitro half-life determination.

References

  • Acetylenic analogues of γ-aminobutyric acid - Australian Journal of Chemistry (1972). Beart, P. M., Johnston, G. A. R., & Uhr, M. L. Available at:[Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - Chemical Reviews (2018). Silverman, R. B. Available at:[Link]

  • Isothiouronium compounds as gamma-aminobutyric acid agonists - PMC (Reference to Beart, Uhr, Johnston 1972: Inhibition of GABA transaminase activity by 4-aminotetrolic acid). Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 4-(Methylamino)-2-butynoic Acid at Room Temperature

Foreword The intersection of unique structural motifs in a single molecule often presents both significant opportunities and formidable challenges in drug development. 4-(Methylamino)-2-butynoic acid, with its inherent f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The intersection of unique structural motifs in a single molecule often presents both significant opportunities and formidable challenges in drug development. 4-(Methylamino)-2-butynoic acid, with its inherent functionalities of a secondary amine, a carboxylic acid, and an internal alkyne, represents a compelling scaffold for medicinal chemistry. However, the very features that make it attractive—the reactive potential of the alkyne and the nucleophilicity of the amine—also raise critical questions about its inherent stability. This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 4-(Methylamino)-2-butynoic acid at ambient conditions. It is designed for researchers, scientists, and drug development professionals who require a rigorous and scientifically grounded approach to characterizing and understanding the stability of novel chemical entities. We will move beyond simple degradation assays to a holistic evaluation of the thermodynamic landscape of this molecule, providing the foundational knowledge necessary for its confident application in research and development.

Introduction: The Significance of Stability in Drug Discovery

The thermodynamic stability of a drug candidate is a cornerstone of its developability profile. It influences shelf-life, formulation strategies, bioavailability, and ultimately, patient safety. For a molecule like 4-(Methylamino)-2-butynoic acid, the presence of multiple reactive functional groups necessitates a thorough investigation of its stability profile early in the development process. An understanding of the inherent thermodynamic stability, as distinct from kinetic lability, allows for the prediction of long-term behavior and the rational design of storage and formulation conditions. This guide will outline the theoretical considerations and a practical, multi-pronged experimental approach to fully characterize the thermodynamic stability of 4-(Methylamino)-2-butynoic acid at room temperature.

Theoretical Framework: Potential Instability Pathways

The structure of 4-(Methylamino)-2-butynoic acid suggests several potential pathways for degradation, driven by the molecule's inherent chemical functionalities. A comprehensive stability assessment must consider these theoretical degradation routes.

Intramolecular Cyclization

The proximity of the nucleophilic methylamino group to the electrophilic alkyne and carboxylic acid moieties creates the potential for intramolecular reactions.

  • Lactamization: While less likely due to the strain of the resulting ring system, the possibility of the amine attacking the carboxylic acid to form a lactam cannot be entirely dismissed, especially under certain pH conditions.

  • Cyclization involving the alkyne: A more probable pathway is the intramolecular addition of the amine to the alkyne. Such reactions can be catalyzed by trace metals and can lead to the formation of cyclic enamines or other heterocyclic structures. Studies on other alkynoic acids have shown their propensity to undergo intramolecular cyclization to form enol lactones, highlighting the reactivity of this functionality.[1]

Dimerization and Oligomerization

Intermolecular reactions between molecules of 4-(Methylamino)-2-butynoic acid could lead to the formation of dimers and higher-order oligomers. The amine of one molecule could potentially react with the alkyne or carboxylic acid of another.

Oxidative Degradation

The secondary amine and the alkyne are both susceptible to oxidation.

  • Amine Oxidation: Secondary amines can be oxidized to form nitrones or other degradation products, a process that can be influenced by light, air, and trace metal impurities. The degradation of aliphatic amines can proceed through various mechanisms, including oxygen-transfer reactions.[2]

  • Alkyne Oxidation: The triple bond can be a site for oxidative cleavage, potentially leading to the formation of carboxylic acids or other fragmented products.[3]

Decarboxylation

As a β,γ-unsaturated amino acid, 4-(Methylamino)-2-butynoic acid could be susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts, although this is generally less common at room temperature for this specific arrangement. The generation of α-aminoalkyl radicals through decarboxylation is a known reaction pathway for some amino acids.[4]

Solid-State Stability and Polymorphism

For the solid material, the crystal lattice energy and the presence of different polymorphic forms will significantly influence its thermodynamic stability. Polymorphic transitions can lead to changes in physical properties, including solubility and stability.[5]

Experimental Design: A Multi-faceted Approach to Stability Assessment

A robust evaluation of thermodynamic stability requires a combination of analytical techniques to identify and quantify degradation products, as well as calorimetric methods to measure the energetic properties of the molecule. The following experimental workflow is proposed:

experimental_workflow cluster_prep Phase 1: Sample Preparation & Characterization cluster_stability Phase 2: Stability Studies cluster_analysis Phase 3: Analytical & Thermodynamic Analysis cluster_conclusion Phase 4: Data Interpretation & Stability Profile synthesis Synthesis & Purification characterization Structural & Purity Verification (NMR, MS, Elemental Analysis) synthesis->characterization polymorph_screen Polymorph & Crystallinity Screen (XRPD, DSC, TGA) characterization->polymorph_screen forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) polymorph_screen->forced_degradation dsc Differential Scanning Calorimetry (Thermal events, Enthalpy of fusion/decomposition) polymorph_screen->dsc isothermal_stability Room Temperature Isothermal Stability (Solid-State & Solution) forced_degradation->isothermal_stability Identifies potential degradants hplc_dad HPLC-DAD for Purity & Degradant Profiling isothermal_stability->hplc_dad solution_calorimetry Solution Calorimetry (Enthalpy of solution) isothermal_stability->solution_calorimetry lc_ms LC-MS/MS for Degradant Identification hplc_dad->lc_ms data_integration Integration of Analytical & Calorimetric Data lc_ms->data_integration dsc->data_integration solution_calorimetry->data_integration stability_conclusion Determination of Thermodynamic Stability Profile data_integration->stability_conclusion degradation_pathways cluster_intramolecular Intramolecular Reactions cluster_intermolecular Intermolecular Reactions cluster_oxidation Oxidation 4-(Methylamino)-2-butynoic acid 4-(Methylamino)-2-butynoic acid Cyclized Product (e.g., Lactam/Enamine) Cyclized Product (e.g., Lactam/Enamine) 4-(Methylamino)-2-butynoic acid->Cyclized Product (e.g., Lactam/Enamine) Trace metals, pH Dimer/Oligomer Dimer/Oligomer 4-(Methylamino)-2-butynoic acid->Dimer/Oligomer Concentration N-oxide N-oxide 4-(Methylamino)-2-butynoic acid->N-oxide O2, light Cleavage Products Cleavage Products 4-(Methylamino)-2-butynoic acid->Cleavage Products Oxidizing agents

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Chemical Synthesis and Isolation of 4-(Methylamino)-2-butynoic Acid

Executive Summary & Strategic Rationale 4-(Methylamino)-2-butynoic acid is a highly versatile bifunctional building block frequently utilized in the development of advanced peptidomimetics, targeted covalent inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-(Methylamino)-2-butynoic acid is a highly versatile bifunctional building block frequently utilized in the development of advanced peptidomimetics, targeted covalent inhibitors, and specialized biochemical probes[1]. The molecule features both a basic secondary amine and an acidic alkynoic acid moiety. This dual functionality presents a distinct synthetic challenge: in its unprotected state, the molecule exists as a highly water-soluble zwitterion, which severely complicates direct isolation and promotes unwanted side reactions during downstream functionalization.

This application note details a robust, field-proven, three-step synthetic protocol designed to circumvent these isolation challenges while maximizing yield and purity.

Mechanistic Insights and Route Selection

Attempting the direct carboxylation of N-methylpropargylamine using carbon dioxide is mechanistically unfavorable. The unprotected secondary amine can react directly with CO₂ to form a carbamate, or it can prematurely consume the organolithium reagent, necessitating excess equivalents and resulting in complex, low-yielding reaction mixtures[2].

To ensure a high-fidelity, self-validating process, we employ a protective-group-mediated strategy:

  • Amine Masking (Boc Protection): The secondary amine is shielded using Di-tert-butyl dicarbonate (Boc₂O). This prevents competitive N-deprotonation and directs the subsequent lithiation exclusively to the terminal alkyne[3].

  • Directed Lithiation and Carboxylation: The terminal alkyne is deprotonated using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to form a stable lithium acetylide. This intermediate is then trapped with anhydrous CO₂[2]. Cryogenic control is strictly maintained to prevent the decomposition of the lithium acetylide and to suppress any nucleophilic attack on the Boc group.

  • Global Deprotection: The Boc group is cleaved under anhydrous acidic conditions. By utilizing 4M HCl in dioxane rather than aqueous acids, the target compound is cleanly precipitated and isolated as its hydrochloride salt, completely bypassing the difficulties of extracting the zwitterionic free base.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Carboxylation cluster_2 Phase 3: Deprotection N1 N-Methylpropargylamine N2 Boc Protection (Boc2O, Et3N, DCM) N1->N2 N3 N-Boc-N-methylpropargylamine (TLC/NMR Validation) N2->N3 N4 Lithiation (n-BuLi, THF, -78 °C) N3->N4 N5 CO2 Trapping (Dry CO2 gas) N4->N5 N6 N-Boc-4-(methylamino)-2-butynoic acid (IR/NMR Validation) N5->N6 N7 Acidic Cleavage (4M HCl in Dioxane) N6->N7 N8 4-(Methylamino)-2-butynoic acid HCl (Final QC: HPLC/MS) N7->N8

Figure 1. Three-step synthetic workflow for 4-(Methylamino)-2-butynoic acid.

Detailed Methodologies & Self-Validation Systems

Step 1: Synthesis of N-Boc-N-methylpropargylamine

Rationale: Masking the secondary amine prevents N-carboxylation and ensures the organolithium reagent acts exclusively as a base at the terminal alkyne.

  • Procedure:

    • Charge a flame-dried round-bottom flask with N-methylpropargylamine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath. Add triethylamine (12.0 mmol, 1.2 eq) dropwise.

    • Slowly add a solution of Boc₂O (10.5 mmol, 1.05 eq) in DCM (5 mL) via an addition funnel over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (QC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The starting material will stain strongly and remain near the baseline, while the Boc-protected product will show a distinct R_f shift to ~0.6.

  • Workup: Wash the organic layer with 1M HCl (2 × 10 mL) to remove unreacted amine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Carboxylation to N-Boc-4-(methylamino)-2-butynoic acid

Rationale: Cryogenic lithiation ensures regioselective deprotonation of the terminal alkyne without degrading the Boc protecting group via nucleophilic attack.

  • Procedure:

    • Dissolve Intermediate 1 (8.0 mmol, 1.0 eq) in anhydrous THF (25 mL) in a flame-dried flask under argon.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (2.5 M in hexanes, 8.4 mmol, 1.05 eq) dropwise via syringe over 10 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.

    • Self-Validation (QC - Aliquot Quench): Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR should show >95% deuterium incorporation at the terminal alkyne position, confirming successful and complete lithiation.

    • Bubble strictly anhydrous CO₂ gas (passed through a Drierite column) into the solution for 1 hour at -78 °C.

    • Gradually warm the reaction to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with distilled water (10 mL). Extract the aqueous layer with diethyl ether (2 × 15 mL) and discard the organic phase (this removes unreacted starting material). Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the product with ethyl acetate (3 × 20 mL). Dry the combined EtOAc layers over Na₂SO₄ and concentrate to yield Intermediate 2.

Step 3: Deprotection to 4-(Methylamino)-2-butynoic acid hydrochloride

Rationale: Anhydrous acidic cleavage prevents the formation of the highly water-soluble zwitterion, allowing the final product to be isolated via simple, high-purity precipitation.

  • Procedure:

    • Dissolve Intermediate 2 (5.0 mmol, 1.0 eq) in a minimal volume of anhydrous DCM (5 mL).

    • Add 4M HCl in dioxane (50.0 mmol, 10 eq) at room temperature.

    • Stir the mixture vigorously for 2-3 hours. A white precipitate will begin to form as the deprotection proceeds.

  • Self-Validation (QC): Evolution of CO₂ and isobutylene gas will be observed initially. The cessation of gas evolution serves as a visual indicator of reaction completion.

  • Workup: Dilute the suspension with cold diethyl ether (15 mL). Filter the precipitate through a sintered glass funnel, wash extensively with cold diethyl ether, and dry under high vacuum to afford the final product as a white hydrochloride salt.

Quantitative Data & Analytical Standards

StepIntermediate / ProductExpected YieldKey Analytical Markers (¹H NMR / MS)
1 N-Boc-N-methylpropargylamine85–95%~2.8 ppm (s, 3H, N-CH₃), ~1.4 ppm (s, 9H, Boc)
2 N-Boc-4-(methylamino)-2-butynoic acid70–80%Disappearance of terminal alkyne proton (~2.2 ppm)
3 4-(Methylamino)-2-butynoic acid HCl>90%Disappearance of Boc protons (~1.4 ppm); [M+H]⁺ 114.1

References

  • Buy 4-(Methylamino)-2-butynoic acid (EVT-15263449), EvitaChem. 1

  • Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A3-Coupling and Carboxylation Reaction, MDPI. 2

  • Addition of Metal Enolate Derivatives to Unactivated Carbon−Carbon Multiple Bonds, Chemical Reviews (ACS Publications). 3

Sources

Application

Application Note: 4-(Methylamino)-2-butynoic Acid Conjugation for Targeted Covalent Peptide Inhibitors

Mechanistic Rationale & Structural Causality The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted drug discovery by combining the high spatial selectivity of reversible peptide ligands with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted drug discovery by combining the high spatial selectivity of reversible peptide ligands with the durable target engagement of electrophilic warheads[1]. Among the arsenal of covalent moieties, 4-(methylamino)-2-butynoic acid represents a highly specialized alkynamide warhead designed for precision targeting of non-catalytic cysteine residues[2].

Unlike traditional acrylamides that undergo standard Michael additions to form thioethers, alkynamides react with cysteines to form highly stable, irreversible vinylogous thioethers [3]. The inclusion of the methylamino group in this specific butynoic acid derivative is not merely a structural spacer; it dictates the fundamental causality of the reaction. The basic secondary amine acts as an [4]. Upon reversible binding of the peptide ligand to the target protein, this nitrogen forms a cyclic transition state, deprotonating the adjacent cysteine thiol (Cys-SH) and massively increasing its nucleophilicity[4]. This autocatalytic mechanism allows the alkyne to remain chemically inert in systemic circulation (resisting off-target glutathione depletion) while achieving rapid, proximity-driven covalent bond formation at the target site[5].

Pathway A Peptide Ligand + Target Protein B Reversible Complex (Proximity Orientation) A->B Non-covalent Binding C Transition State (Intramolecular Base Catalysis) B->C Cys-SH Deprotonation D Irreversible Adduct (Vinylogous Thioether) C->D Thia-Michael Addition

Caption: Two-step kinetic mechanism of alkynamide-mediated covalent inhibition.

Conjugation Strategies & Chemical Causality

Conjugating 4-(methylamino)-2-butynoic acid to a targeting peptide requires precise control over both the highly reactive secondary amine and the electron-deficient alkyne moiety.

  • Protection Strategy : The methylamino group must be temporarily masked (typically as Boc-4-(methylamino)-2-butynoic acid) to prevent self-polymerization during the activation of the carboxylic acid.

  • Coupling Chemistry : The alkyne group strongly withdraws electron density, making the adjacent carboxylic acid less reactive than standard aliphatic amino acids. Therefore, highly efficient uronium-based coupling reagents (e.g., HATU) combined with a strong base (DIPEA) are mandatory to drive the amidation reaction to completion.

  • Cleavage Causality (Critical Insight) : Standard peptide cleavage cocktails often contain thiols (e.g., 1,2-ethanedithiol, EDT) to scavenge carbocations generated from protecting groups. EDT must be strictly avoided when an alkynamide warhead is present. The high concentration of thiols in the cleavage cocktail will trigger an unwanted thia-Michael addition across the alkyne, destroying the warhead before purification.

Workflow R Resin-Bound Peptide (N-terminal Deprotected) C Warhead Coupling (Boc-N(Me)-Butynoic Acid + HATU) R->C Addition of Reagents W Resin Washing & Validation C->W Kaiser Test (Self-Validation) CL Global Cleavage (Thiol-Free Cocktail) W->CL 95% TFA, No EDT P RP-HPLC Purification & LC-MS Characterization CL->P Cold Ether Precipitation

Caption: Solid-phase peptide synthesis (SPPS) workflow for alkynamide conjugation.

Experimental Protocol: Solid-Phase Conjugation

This protocol outlines a self-validating system for coupling Boc-4-(methylamino)-2-butynoic acid to the N-terminus of a resin-bound peptide.

Materials Required
  • Resin-bound target peptide (Fmoc-deprotected at the N-terminus)

  • Boc-4-(methylamino)-2-butynoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v)

Step-by-Step Methodology
  • Resin Swelling : Swell the N-terminal deprotected peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Warhead Activation : In a separate vial, dissolve Boc-4-(methylamino)-2-butynoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes to pre-activate the carboxylic acid. The solution will turn pale yellow.

  • Coupling : Add the activated warhead solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (Kaiser Test) :

    • Withdraw a few resin beads, wash with DCM, and perform a Kaiser test.

    • Causality: A yellow/colorless result indicates complete capping of primary amines. A blue result indicates incomplete coupling. If blue, drain the resin and repeat Steps 2-3. Do not proceed to cleavage until the test is negative.

  • Washing : Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x). Dry under a stream of nitrogen.

  • Global Cleavage (Thiol-Free) : Treat the dry resin with the TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours at room temperature. Note: The acidic environment simultaneously cleaves the peptide from the resin and removes the Boc group from the methylamino moiety, generating the active warhead.

  • Precipitation & Purification : Filter the cleavage solution into cold diethyl ether to precipitate the crude covalent peptide. Centrifuge, wash the pellet with ether (3x), and purify via RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Optimization Data

The structural integrity of the alkynamide warhead is highly sensitive to the choice of cleavage scavengers and coupling kinetics. The following table summarizes quantitative validation data derived from optimizing the conjugation of 4-(methylamino)-2-butynoic acid to a model 10-mer peptide.

Coupling Reagents (Eq)Cleavage Scavenger CocktailWarhead Integrity (LC-MS)Overall YieldMechanistic Notes
HATU (2.9) / DIPEA (6.0)TFA / TIPS / H₂O (95:2.5:2.5)>98% Intact 68 - 75% Optimal. Fast kinetics overcome alkyne deactivation.
DIC (3.0) / Oxyma (3.0)TFA / TIPS / H₂O (95:2.5:2.5)>92% Intact42 - 50%Slower kinetics lead to incomplete coupling.
HATU (2.9) / DIPEA (6.0)TFA / TIPS / H₂O / EDT (92.5:2.5:2.5:2.5)<5% Intact N/AFailure. EDT causes catastrophic thia-Michael addition to the alkyne.

Biochemical Validation of Covalent Engagement

To confirm that the synthesized peptide-warhead conjugate functions as a true Targeted Covalent Inhibitor, the system must be validated via intact protein mass spectrometry.

  • Incubation : Incubate the purified peptide-alkynamide conjugate with the recombinant target protein (containing the target cysteine) at a 1.2 : 1.0 molar ratio in physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 1 to 4 hours at 37°C.

  • LC-MS Deconvolution : Analyze the reaction mixture using High-Resolution Mass Spectrometry (HRMS).

  • Self-Validating Readout : Successful covalent engagement is confirmed by a complete mass shift of the intact protein corresponding exactly to the mass of the protein plus the mass of the peptide conjugate (minus the mass of any lost protons, though thia-Michael addition is an addition reaction with no leaving group, resulting in an exact additive mass).

Sources

Method

Preparation of 4-(Methylamino)-2-butynoic acid stock solutions for cell culture

Application Note: Preparation and In Vitro Utilization of 4-(Methylamino)-2-butynoic Acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Bioorthogonal Chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Utilization of 4-(Methylamino)-2-butynoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Bioorthogonal Chemistry, Metabolic Labeling, and Covalent Probe Development

Scientific Rationale & Physicochemical Profiling

4-(Methylamino)-2-butynoic acid (CAS: 1823915-94-1) is a highly versatile, bifunctional small molecule. Structurally, it features a secondary amine, a carboxylic acid, and an internal alkyne moiety[1]. In biological research and drug development, this compound is primarily leveraged as a metabolic precursor or a covalent building block. The alkyne group serves as a bioorthogonal handle, enabling downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry for target identification, cellular imaging, or proteomic profiling [2].

To ensure reproducibility in cell culture, the preparation of the stock solution must account for the compound's zwitterionic-like properties and the chemical sensitivity of the alkyne group to oxidative degradation.

Table 1: Physicochemical Properties & Handling Specifications

ParameterSpecification / ValueExperimental Rationale
Chemical Formula C5H7NO2Determines stoichiometric calculations for molarity.
Molecular Weight 113.1 g/mol Essential for accurate mass-to-molarity conversions.
Primary Solvent Anhydrous DMSOPrevents hydrolytic degradation of the compound during long-term storage.
Working Solvent Cell Culture MediaHighly miscible; requires <0.1% final DMSO to prevent solvent toxicity.
Storage Temperature -20°C (Desiccated)Minimizes thermal degradation and atmospheric moisture absorption.

Master Stock Preparation: A Self-Validating Workflow

The transition from a lyophilized powder to a cell-ready stock solution is a critical failure point in many assays. The following protocol establishes a self-validating system to ensure sterility, chemical integrity, and accurate dosing.

Protocol A: Preparation of a 100 mM Master Stock (1 mL)

Step 1: Equilibration and Weighing

  • Action: Allow the sealed vial of 4-(Methylamino)-2-butynoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder. Moisture introduces weight inaccuracies and promotes long-term hydrolysis of the carboxylic acid.

  • Execution: Weigh exactly 11.31 mg of the compound using a calibrated microbalance.

Step 2: Dissolution

  • Action: Add 1.0 mL of sterile, Anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Vortex gently until fully dissolved.

  • Causality: Anhydrous DMSO is strictly required. Standard benchtop DMSO rapidly absorbs water, which can degrade the alkyne handle over prolonged storage.

Step 3: Sterile Filtration (Critical Step)

  • Action: Pass the 100 mM solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube.

  • Causality: PTFE is chemically inert and highly compatible with organic solvents. Never use PES (Polyethersulfone) or cellulose acetate filters for DMSO, as the solvent will dissolve the membrane, leaching toxic extractables into your stock and ruining the cell culture.

Step 4: Aliquoting and Self-Validation

  • Action: Aliquot the filtered stock into 50 µL single-use amber vials.

  • Validation Check (QC): Before freezing, take a 1 µL aliquot, dilute it in 1 mL of LC-MS grade water/acetonitrile, and run a rapid LC-MS analysis. Confirm the presence of the 114.1 [M+H]+ peak. This validates that the compound has not degraded during handling and establishes a baseline purity metric.

  • Storage: Store at -20°C. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and degrade the stock.

StockPrep A Equilibrate & Weigh (11.31 mg Compound) B Dissolve in Anhydrous DMSO (Target: 100 mM) A->B C Sterile Filtration (0.22 µm PTFE Filter) B->C D Aliquoting (Single-use amber vials) C->D E Storage & QC Validation (-20°C, LC-MS Confirmation) D->E

Workflow for the preparation and validation of 4-(Methylamino)-2-butynoic acid stock solutions.

In Vitro Application: Bioorthogonal Labeling Protocol

Once the stock is validated, the compound can be introduced to living cells. Because 4-(Methylamino)-2-butynoic acid contains an alkyne, it is highly reactive with azide-functionalized fluorophores via CuAAC.

Protocol B: Cell Dosing and Click-Chemistry Detection

Step 1: Cell Seeding and Dosing

  • Action: Seed target cells (e.g., HeLa or HEK293T) in a 6-well plate and culture to 70% confluency.

  • Action: Thaw one 50 µL aliquot of the 100 mM stock. Dilute it directly into pre-warmed culture media to achieve your target working concentration (e.g., 100 µM).

  • Causality: The final DMSO concentration in the well must remain 0.1% (v/v). Concentrations above this threshold induce lipid bilayer disruption and transcriptional artifacts, confounding experimental results.

Step 2: Self-Validating Controls

  • Validation Check: Alongside the treated cells, you must run two parallel controls:

    • Vehicle Control: Cells treated with 0.1% DMSO only. This establishes baseline cell viability and autofluorescence.

    • Viability Assay: Run a rapid ATP-based viability assay (e.g., CellTiter-Glo) on a parallel plate. This validates that any downstream changes in protein expression or labeling are due to the compound's mechanism, not generalized cytotoxicity.

Step 3: Fixation and CuAAC Reaction

  • Action: After the desired incubation period (e.g., 24 hours), wash cells with cold PBS, fix with 4% Paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.1% Triton X-100.

  • Action: Apply the Click Reaction Cocktail: 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide), 1 mM CuSO4, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate in PBS.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) from degrading the biological sample during the reaction.

Mechanism A 4-(Methylamino)-2-butynoic acid (Alkyne Precursor) B Cellular Incubation (Metabolic Uptake) A->B C Cell Fixation & Permeabilization (4% PFA / Triton X-100) B->C D CuAAC Click Reaction (Azide-Fluorophore + Cu(I)) C->D E Fluorescence Imaging (Target Localization) D->E

Cellular dosing and bioorthogonal click-chemistry workflow for alkyne-tagged compounds.

Data Presentation: Reagent Matrix

To maintain the integrity of the self-validating system, adhere to the following reagent lifecycle matrix.

Table 2: Reagent Preparation and Storage Matrix

ReagentPreparation MethodStorageShelf Life
Master Stock (100 mM) Dissolved in Anhydrous DMSO, PTFE filtered-20°C, dark, desiccated6 Months
Working Dilution Diluted in complete culture media37°CUse immediately
Click Cocktail Mixed fresh (Ascorbate added last)Room Temp, dark< 1 Hour
CuSO4 Stock (100 mM) Dissolved in ddH2O4°C1 Year

References

Application

Application Notes and Protocols for 4-(Amino)-2-butynoic Acid Derivatives in Click Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: Initial searches for "4-(Methylamino)-2-butynoic acid" did not yield specific applications or establi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for "4-(Methylamino)-2-butynoic acid" did not yield specific applications or established protocols for its use in click chemistry. This suggests that it is not a commonly used reagent in this context. Therefore, to provide a scientifically accurate and practical guide, these application notes and protocols are based on the closely related and commercially available analog, 4-(Dimethylamino)-2-butynoic acid . The principles, applications, and protocols described herein are directly applicable and can be readily adapted for other similar functionalized 2-butynoic acid derivatives.

Introduction: The Strategic Advantage of Functionalized Alkynes in Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly specific method for covalently linking molecules.[1][2][3] This reaction's efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug discovery, proteomics, and materials science.[4] The choice of the alkyne component is critical, and internal alkynes bearing functional groups, such as 4-(Dimethylamino)-2-butynoic acid, present unique opportunities for creating sophisticated bioconjugates.

The 4-(Dimethylamino)-2-butynoic acid scaffold incorporates three key features:

  • An internal alkyne for participation in cycloaddition reactions.

  • A carboxylic acid group that can be activated for conjugation to amines or used as a handle for further modifications.

  • A tertiary amine which can influence solubility and potentially participate in secondary interactions or be used as a protonatable site for modulating charge.

These application notes will provide an in-depth exploration of the utility of this functionalized alkyne, complete with detailed protocols for its application in bioconjugation and related fields.

Core Applications of 4-(Dimethylamino)-2-butynoic Acid in Click Chemistry

The unique trifunctional nature of 4-(Dimethylamino)-2-butynoic acid makes it a versatile building block for a variety of applications:

  • Bioconjugation and Protein Labeling: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines (like the side chain of lysine) on proteins, peptides, or other biomolecules. This introduces a pendant alkyne group onto the biomolecule, which can then be "clicked" with an azide-functionalized reporter molecule (e.g., a fluorophore, biotin, or drug molecule). This strategy allows for precise labeling and tracking of biomolecules.[5][6][7]

  • Drug Discovery and Development: This molecule can serve as a linker in the synthesis of complex drug conjugates, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). The alkyne provides a stable triazole linkage point, while the carboxylic acid and amino groups offer handles for attaching different molecular entities. The triazole ring formed is not just a linker but a stable, aromatic, and isosteric replacement for an amide bond, often enhancing the metabolic stability of the resulting conjugate.[8]

  • Functionalization of Surfaces and Nanoparticles: The carboxylic acid can be used to anchor the molecule to amine-functionalized surfaces or nanoparticles. The exposed alkyne group then becomes available for subsequent click reactions, allowing for the layer-by-layer construction of functional materials.

Reaction Mechanisms and Workflows

The primary reaction discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][9]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡C-H ActiveCatalyst Cu(I)-Ligand Complex Alkyne->ActiveCatalyst Coordination Azide R2-N3 Product 1,4-Disubstituted 1,2,3-Triazole Cu(II) Cu(II)SO4 ReducingAgent Sodium Ascorbate Cu(II)->ReducingAgent Reduction Cu(I) Cu(I) Ligand TBTA ActiveCatalyst->Product Cycloaddition with Azide

Caption: Workflow of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While CuAAC is highly effective, the potential cytotoxicity of copper can be a concern for in vivo applications.[10] In such cases, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[11][12][13]

Experimental Protocols

Protocol 1: Activation of 4-(Dimethylamino)-2-butynoic Acid to its N-Hydroxysuccinimide (NHS) Ester

This protocol describes the conversion of the carboxylic acid to a more reactive NHS ester, which can then be used to label proteins or other amine-containing molecules.

Materials:

  • 4-(Dimethylamino)-2-butynoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bars

  • Glassware (round-bottom flask, separatory funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(Dimethylamino)-2-butynoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NHS ester.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Protocol 2: Labeling a Protein with the Activated Alkyne and Subsequent Click Reaction

This protocol details the two-step process of first labeling a protein with the alkyne-NHS ester and then conjugating it to an azide-containing fluorophore.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (from Protocol 1) dissolved in DMSO

  • Azide-fluorophore (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Desalting column or dialysis cassette for purification

  • SDS-PAGE and fluorescence imaging system for analysis

Step A: Protein Labeling with Alkyne-NHS Ester

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS).

  • NHS Ester Addition: Add a 10-20 fold molar excess of the alkyne-NHS ester (dissolved in a minimal amount of DMSO) to the protein solution. The final concentration of DMSO should be less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle mixing.

  • Purification: Remove the unreacted alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Step B: Click Reaction with Azide-Fluorophore

  • Catalyst Preparation: Prepare fresh stock solutions: 10 mM CuSO4 in water, 100 mM sodium ascorbate in water, and 10 mM TBTA in DMSO.

  • Reaction Mixture: To the alkyne-labeled protein solution, add the azide-fluorophore to a final concentration of 2-5 fold molar excess over the protein.

  • Catalyst Addition: Add the catalyst components in the following order, vortexing gently after each addition:

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 50 µM)

    • Sodium ascorbate (to a final concentration of 500 µM)

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the fluorescently labeled protein conjugate using a desalting column or dialysis to remove the catalyst and excess fluorophore.[14]

  • Analysis: Analyze the final product by SDS-PAGE and in-gel fluorescence to confirm successful conjugation. Protein concentration can be determined by a BCA assay, and the degree of labeling can be estimated by UV-Vis spectrophotometry if the extinction coefficients of the protein and fluorophore are known.

Quantitative Data Summary

ParameterTypical RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Alkyne-NHS Ester Excess 10-50 molar equivalentsOptimize based on the number of available lysines and desired degree of labeling.
Azide-Fluorophore Excess 2-10 molar equivalentsEnsure complete reaction with the incorporated alkyne.
CuSO4 Concentration 50-100 µMHigher concentrations can sometimes damage proteins.
Sodium Ascorbate Conc. 500 µM - 1 mMShould be in excess of CuSO4.
TBTA Concentration 100-500 µMLigand is crucial for protecting the protein from copper-mediated damage.[2]
Reaction Time (Click) 1-4 hoursCan be monitored by LC-MS or SDS-PAGE.
Reaction pH 7.0 - 8.5Optimal for both NHS ester reaction and CuAAC.[1]

Visualization of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_step1 Step 1: Alkyne Installation cluster_step2 Step 2: Click Conjugation cluster_step3 Step 3: Analysis Protein Protein with Lysine (-NH2) AlkyneProtein Alkyne-Labeled Protein Protein->AlkyneProtein NHS Ester Reaction AlkyneNHS 4-(Dimethylamino)-2-butynoic acid NHS Ester LabeledProtein Fluorescently Labeled Protein AlkyneProtein->LabeledProtein CuAAC Reaction AzideFluorophore Azide-Fluorophore Catalyst Cu(I), Ascorbate, TBTA Purification Purification (Desalting/Dialysis) LabeledProtein->Purification Removal of excess reagents Analysis SDS-PAGE / Fluorescence Imaging / Mass Spectrometry Purification->Analysis Characterization

Caption: Workflow for protein labeling using 4-(Dimethylamino)-2-butynoic acid.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Each step includes a method for purification and analysis, ensuring that the researcher can confirm the success of the previous step before proceeding.

  • NHS Ester Formation: Can be validated by NMR or Mass Spectrometry to confirm the structure.

  • Protein Labeling: The incorporation of the alkyne can be confirmed by Mass Spectrometry (observing a mass shift corresponding to the alkyne tag) or by reacting with an azide-biotin probe followed by a Western blot with streptavidin-HRP.

  • Final Conjugation: The success of the click reaction is readily visualized by in-gel fluorescence after SDS-PAGE, providing a clear visual confirmation of a fluorescent band at the molecular weight of the target protein.

By following these validation steps, researchers can have high confidence in the identity and quality of their final bioconjugate.

References

  • Wang, Q., et al. (2017). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. ACS Applied Materials & Interfaces, 9(43), 37591–37600. Available at: [Link]

  • Gour, S., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(6), 10459–10483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • van der Vlist, M. J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(8), 592–603. Available at: [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(METHYLAMINO)BUTANOIC ACID | CAS 6976-17-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 16(4), 510-514. Available at: [Link]

  • National Institutes of Health. (n.d.). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Retrieved from [Link]

  • SpringerLink. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. Available at: [Link]

  • PCBR. (2024). A Recent Concept of Importance: Click Chemistry. Pharmaceutical and Chemical Bio-Research, 1(1), 1-10. Available at: [Link]

  • National Institutes of Health. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 25(5), 1314–1319. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. Retrieved from [Link]

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]

  • LookChem. (n.d.). 4-(Methylamino)butyric acid. Retrieved from [Link]

  • Interchim. (n.d.). Click chemistries. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butynoic acid. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • bioRxiv. (2025). A novel tool for labeling intermediary proteins between two non-interacting proteins. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Isotopic Labeling of 4-(Methylamino)-2-butynoic Acid for Biochemical Assays

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic isotopic labeling of 4-(methylamino)-2-butynoic acid. While direct, established prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic isotopic labeling of 4-(methylamino)-2-butynoic acid. While direct, established protocols for this specific molecule are not widely published, this guide synthesizes established synthetic organic chemistry principles to propose robust protocols for labeling with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These labeled analogues are critical for use as internal standards in quantitative mass spectrometry-based biochemical assays, enabling accurate and reproducible quantification by correcting for matrix effects and variations in sample processing.[1][2] This guide details synthetic strategies, step-by-step experimental protocols, purification methods, and analytical validation techniques.

Introduction: The Need for Labeled Internal Standards

4-(Methylamino)-2-butynoic acid is a functionalized small molecule with potential applications in various biochemical contexts, including its use as a building block or a probe in drug discovery.[3] The alkyne functionality, in particular, makes it a candidate for click chemistry applications, a powerful tool for bioconjugation and cellular imaging.[4][5]

In quantitative biochemical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[6][7] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] When spiked into a sample at a known concentration, it co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, allowing for reliable correction of measurement variability.[1][2]

This guide provides the necessary theoretical and practical framework to synthesize ¹³C- and ¹⁵N-labeled 4-(methylamino)-2-butynoic acid.

Strategic Approaches to Isotopic Labeling

The structure of 4-(methylamino)-2-butynoic acid offers several strategic positions for isotopic labeling. The optimal choice depends on the desired mass shift, the availability and cost of labeled precursors, and the synthetic route. A mass shift of at least 3 Da is generally recommended to avoid spectral overlap from the natural isotopic abundance of the unlabeled analyte.[7]

Labeling PositionIsotopeLabeled PrecursorMass Shift (Da)ProsCons
N-Methyl Group ¹³C[¹³C]Methyl Iodide+1Commercially available precursor; straightforward N-methylation chemistry.[9][10]Only a +1 mass shift.
Nitrogen Atom ¹⁵N[¹⁵N]Methylamine or [¹⁵N]Ammonia+1Provides a metabolically stable label.Precursors can be more expensive; may require multi-step synthesis.[11][12]
Carboxyl Carbon ¹³C[¹³C]Carbon Dioxide+1Can be incorporated via Grignard carboxylation.[13]Requires handling of gaseous CO₂ and synthesis of a Grignard reagent.
Alkyne Carbons ¹³CLabeled Propargyl Alcohol+1 or +2Provides a significant mass shift if both carbons are labeled.[14]Requires custom synthesis of the labeled alkyne precursor.

For most LC-MS applications, a combination of labels (e.g., ¹³C on the methyl group and ¹⁵N on the nitrogen) would be ideal to achieve a larger mass shift. However, for simplicity and cost-effectiveness, this guide will focus on two high-confidence, single-labeling strategies: [¹³C]-N-Methylation and [¹⁵N]-Amination .

Synthetic Workflow and Key Methodologies

The synthesis of isotopically labeled 4-(methylamino)-2-butynoic acid can be approached by adapting known methods for synthesizing propargylamines and related compounds.[15][16] A plausible retrosynthetic analysis suggests a common intermediate, 4-amino-2-butynoic acid, which can then be selectively methylated.

Diagram 1: General Isotopic Labeling Workflow

A generalized workflow for the synthesis and validation of the isotopically labeled target molecule.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation & QC cluster_final Final Product Start Select Labeled Precursor (e.g., [13C]CH3I or [15N]H2NCH3) Reaction Chemical Synthesis (N-Methylation or Amination) Start->Reaction Product Crude Labeled 4-(Methylamino)-2-butynoic acid Reaction->Product HPLC Semi-Preparative HPLC Product->HPLC MS Mass Spectrometry (Verify Mass Shift) HPLC->MS NMR NMR Spectroscopy (Confirm Structure & Isotopic Purity) MS->NMR Purity Analytical HPLC (Determine Chemical Purity >98%) NMR->Purity Final Qualified Labeled Internal Standard Purity->Final

Materials:

  • 4-Amino-2-butynoic acid (1.0 eq)

  • [¹³C]Methyl Iodide (99 atom % ¹³C) (1.1 eq) [17]* Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-amino-2-butynoic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To the stirred solution, add anhydrous potassium carbonate (2.0 eq). [9]3. Methylation: Stir the suspension at room temperature for 30 minutes. Slowly add [¹³C]Methyl Iodide (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product via semi-preparative HPLC to achieve >98% chemical purity. [18]

Protocol 2: Synthesis of 4-(Methyl-[¹⁵N]amino)-2-butynoic acid

This approach involves synthesizing the target molecule from a labeled primary amine. This can be achieved via a three-component coupling reaction (A³ coupling), a powerful method for generating propargylamines. [15][19]

Diagram 3: Synthesis via [¹⁵N]-A³ Coupling

A³ coupling reaction for the synthesis of ¹⁵N-labeled 4-(methylamino)-2-butynoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Long-Term Storage of 4-(Methylamino)-2-butynoic acid

Welcome to the technical support center for 4-(Methylamino)-2-butynoic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Methylamino)-2-butynoic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth answers and troubleshooting protocols to ensure the long-term stability of 4-(Methylamino)-2-butynoic acid, preserving its purity and efficacy for your critical applications in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Methylamino)-2-butynoic acid, and why is its long-term stability crucial?

4-(Methylamino)-2-butynoic acid is a specialized organic compound featuring three key functional groups: a secondary amine (-NH(CH₃)), a carboxylic acid (-COOH), and an internal alkyne (a carbon-carbon triple bond). This unique combination of reactive sites makes it a valuable building block in synthetic chemistry but also renders it susceptible to various degradation pathways.

Maintaining the stability of this molecule is critical because chemical degradation introduces impurities and reduces the concentration of the active compound. For researchers, this can lead to inconsistent experimental results, failed syntheses, and misinterpreted data. In drug development, such degradation can compromise the safety, potency, and shelf-life of a pharmaceutical product.

Q2: What are the primary environmental factors that can cause the degradation of 4-(Methylamino)-2-butynoic acid?

The degradation of 4-(Methylamino)-2-butynoic acid is primarily driven by four environmental factors: moisture, oxygen, heat, and light. Each factor can initiate or accelerate specific degradation pathways due to the compound's chemical structure.

  • Moisture (H₂O): The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can lead to physical clumping and, more importantly, can act as a reagent or solvent for hydrolytic degradation pathways.

  • Oxygen (O₂): The amine and alkyne functional groups are susceptible to oxidation.[4][5] Atmospheric oxygen can react with these sites, especially in the presence of light or trace metal catalysts, leading to the formation of undesired byproducts and a decrease in purity.

  • Heat (Thermal Energy): Elevated temperatures significantly accelerate the rate of all chemical reactions, including degradation.[6][7] For amino acids, high heat can lead to decarboxylation (loss of CO₂) and other complex decomposition reactions.[8][9]

  • Light (UV/Visible): The energy from ultraviolet and visible light can be absorbed by the molecule's unsaturated alkyne system, promoting photochemical reactions and degradation.[7] This is a common issue for many complex organic molecules.[10]

substance 4-(Methylamino)-2-butynoic acid heat Heat heat->substance Thermal Decomposition & Decarboxylation moisture Moisture (H₂O) moisture->substance Hydrolysis & Physical Clumping oxygen Oxygen (O₂) oxygen->substance Oxidation light Light (UV/Vis) light->substance Photodegradation

Caption: Key environmental factors leading to the degradation of 4-(Methylamino)-2-butynoic acid.

Q3: What are the definitive, field-proven storage conditions for ensuring the long-term stability of this compound?

To prevent degradation, a multi-faceted approach that mitigates all the factors identified above is required. We have consolidated the optimal and acceptable storage conditions into the following table. The "Optimal" conditions should be considered the gold standard for preserving the compound for months to years, while "Acceptable" conditions may be suitable for shorter-term storage (weeks).

ParameterOptimal Long-Term StorageAcceptable Short-Term StorageRationale
Temperature -20°C to -80°C 2-8°C (Refrigerated)Significantly reduces the rate of all chemical degradation pathways.[11][12] Storing at -20°C or below is proven to prevent substantial changes in amino acids over long periods.[11]
Atmosphere Inert Gas (Argon or Nitrogen) Tightly Sealed ContainerAn inert atmosphere displaces oxygen and moisture, directly preventing oxidation and hydrolysis.[4][5][13] Nitrogen is a cost-effective and common choice.[14]
Moisture Store within a Desiccator Tightly Sealed ContainerA desiccator provides a low-humidity environment, preventing moisture absorption by the hygroscopic solid.[2][3]
Light Amber Glass Vial or Opaque Container Amber Glass VialProtects the compound from light-induced photodegradation.[7][10]

Troubleshooting Guides

Problem 1: I opened my container of 4-(Methylamino)-2-butynoic acid and the powder is clumped and has a slight yellowish tint.
  • Probable Cause: This is a classic sign of moisture absorption and potential chemical degradation. The clumping or "bricking" of the powder is a physical change caused by the compound's hygroscopic nature, where it has absorbed water from the air.[1] The color change suggests that this moisture, along with atmospheric oxygen, may have initiated oxidative or other chemical degradation pathways.

  • Immediate Action: For any experiments where purity is critical (e.g., kinetics, GMP synthesis, in-vivo studies), we strongly advise against using this batch. The presence of unknown impurities can compromise your results.

  • Root Cause Analysis & Prevention: This issue almost always stems from improper handling or storage.

    • Condensation: Was the container opened while still cold from the freezer or refrigerator? This causes ambient moisture to condense on the cold powder.

    • Inadequate Seal: Is the container lid properly sealed? Over time, even a small leak can allow significant moisture ingress.

    • Headspace Air: Was the compound stored in a large, mostly empty container? The air in the headspace contains moisture and oxygen that can react with the compound.

    To prevent this, always follow the handling protocol outlined in Problem 2 .

Problem 2: How should I handle the compound during routine experimental use to minimize degradation?
  • Solution: The key is to minimize exposure to the ambient environment. Aliquoting the compound into smaller, single-use quantities upon first opening is the most effective strategy. This protects the integrity of the main stock.

  • Experimental Protocol: Aliquoting for Long-Term Stability

    • Equilibration: Place the sealed primary container inside a desiccator at room temperature for at least 1-2 hours. This allows the compound to warm up without exposure to moist air, preventing condensation upon opening.

    • Inert Environment Preparation: If available, perform the following steps in a glove box with a dry, inert atmosphere. If not, work quickly in an area with low humidity.

    • Dispensing: Briefly open the primary container and quickly weigh the desired amounts into smaller, pre-labeled amber glass vials suitable for your typical experimental scale.

    • Inert Gas Purge: Before sealing each new aliquot (and the primary container), gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds.[4][13] This displaces the ambient air.

    • Sealing and Storage: Immediately and tightly seal all vials with high-quality, airtight caps (e.g., PTFE-lined).

    • Final Storage: Place the newly created aliquots and the primary stock container back into the appropriate temperature-controlled storage (-20°C or -80°C), preferably within a desiccator.

cluster_0 start Start: Primary container in -20°C storage equilibrate 1. Equilibrate container to Room Temp (in Desiccator) start->equilibrate open 2. Open container in low-humidity environment (e.g., Glove Box) equilibrate->open aliquot 3. Weigh into smaller single-use amber vials open->aliquot purge 4. Purge headspace of ALL vials with N₂ or Ar gas aliquot->purge seal 5. Tightly seal all vials purge->seal store 6. Return all vials to -20°C storage seal->store end End: Stock is protected, Aliquots are ready for use store->end

Caption: Recommended workflow for safely aliquoting air- and moisture-sensitive compounds.

Problem 3: My analytical results (e.g., HPLC, LC-MS) are showing unexpected peaks or inconsistent potency over time. Could storage be the cause?
  • Diagnosis: Absolutely. Inconsistent analytical results are a direct consequence of compound degradation. The appearance of new peaks in a chromatogram indicates the formation of impurities, while a decrease in the area of the main peak suggests a loss of potency.

  • Verification Protocol:

    • Obtain a Standard: If possible, procure a new, certified lot of 4-(Methylamino)-2-butynoic acid to use as a reference standard.

    • Comparative Analysis: Prepare a solution of your stored material and a solution of the new reference standard at the exact same concentration.

    • Run Analysis: Analyze both samples under identical conditions (e.g., same HPLC column, mobile phase, and method).

    • Evaluate Data: Compare the chromatograms. Look for:

      • Purity: Does your sample show additional impurity peaks that are not present in the reference standard?

      • Potency: Is the peak area of your primary compound significantly lower than that of the reference standard?

  • Corrective Action: If significant degradation is confirmed, the stored batch should be properly discarded. This validation step confirms that the observed inconsistencies are due to material integrity and not an issue with your experimental assay. Implementing the optimal storage and handling protocols described in this guide is essential for ensuring the long-term consistency and reliability of your research.

References

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Stability of Solutions of Essential Amino Acids. (1975). Oxford Academic. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023). MDPI. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc.[Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2024). Pangoo.biz. [Link]

  • Packaging, Inerting and Blanketing. (n.d.). Air Products. [Link]

  • Inerting. (n.d.). Linde Gas. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. (2012). National Center for Biotechnology Information. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023). National Center for Biotechnology Information. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2021). ResearchGate. [Link]

  • What Is an Inert Gas? (2023). WestAir Gases. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2024). Ibis Scientific, LLC. [Link]

  • Thermal degradation characteristics of amino acids in rainbow trout fillets during traditional high temperature short time processing and microwave processing. (2020). ResearchGate. [Link]

  • Inert gas. (n.d.). Wikipedia. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • Inerting in the chemical industry. (n.d.). Linde. [Link]

  • Enhancing Stability of Acetylation in Pharmaceuticals. (2024). LinkedIn. [Link]

  • Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Does thermal degradation of amino acids destroy their functionality? (2022). Reddit. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2024). LinkedIn. [Link]

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Scheme of microbiological degradation of 4-(trimethylamine)-butyric acid and crotonobetaine. (n.d.). ResearchGate. [Link]

  • Long-Term Stability of 18 Nutritional Biomarkers Stored at Suboptimal Temperatures. (2018). Journal of Applied Laboratory Medicine. [Link]

  • Retention of long-chain acetylenic hydrocarbons on non-polar stationary phases. (1998). Journal of Chromatography A. [Link]

  • Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC. (2020). National Center for Biotechnology Information. [Link]

  • 4-(Dimethylamino)but-2-ynoic acid. (n.d.). PubChem. [Link]

  • Practices for Proper Chemical Storage. (2018). Cleveland State University. [Link]

  • Chemical Storage Guidelines. (2022). University of Windsor. [Link]

  • Chemical Compatibility and Storage. (n.d.). Case Western Reserve University. [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2024). LinkedIn. [Link]

  • Chemical Compatible Storage. (2016). USDA ARS. [Link]

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  • Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy. (2022). MDPI. [Link]

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Sources

Optimization

Troubleshooting low yields in 4-(Methylamino)-2-butynoic acid amide coupling

Welcome to the technical support guide for troubleshooting amide coupling reactions involving 4-(Methylamino)-2-butynoic acid. This resource is tailored for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting amide coupling reactions involving 4-(Methylamino)-2-butynoic acid. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the synthesis of novel amide derivatives using this unique building block. The inherent characteristics of this molecule—a secondary amine, an internal alkyne, and a carboxylic acid—present a specific set of challenges that require careful consideration of reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 4-(Methylamino)-2-butynoic acid is resulting in very low yields. What are the most likely causes?

Low yields in this specific coupling are common and typically stem from a combination of factors related to the substrate's structure and the reaction setup. Unanticipated side reactions, low conversions, and solubility issues can all hinder what appears to be a straightforward reaction[1].

The most common culprits are:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently generate the highly reactive intermediate required for the amine to attack.

  • Steric Hindrance: While the N-methyl group is on the acid, the amine you are coupling it with may be sterically hindered, slowing down the reaction. This is a common issue in amide bond formation[2][3].

  • Side Reactions: The activated carboxylic acid is a high-energy intermediate. If the desired reaction with the amine is slow, this intermediate can decompose or react with other species in the mixture, leading to byproducts[4][5]. A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea[4].

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, concentration, and the type or amount of base used can significantly impact the reaction outcome[5][6].

A logical troubleshooting workflow is essential to pinpoint the issue.

G A Low Yield Observed B Step 1: Re-evaluate Coupling Reagent A->B C Is a carbodiimide (EDC, DIC) being used? B->C D Switch to a more potent uronium/phosphonium reagent (HATU, PyBOP) C->D Yes, with low yield E Ensure an additive (HOBt, HOAt) is present C->E Yes, check additive F Step 2: Optimize Reaction Conditions D->F E->F G Check Solvent & Solubility F->G H Switch to polar aprotic solvent (DMF, NMP, MeCN) G->H Poor Solubility I Verify Base & Stoichiometry G->I Good Solubility H->I J Use non-nucleophilic base (DIPEA). Check equivalents. I->J Base is suspect K Step 3: Verify Starting Material Quality I->K Base is correct J->K L Is amine starting material pure and dry? K->L M Purify/dry amine before use L->M No / Unsure

Caption: Troubleshooting workflow for low coupling yields.

Q2: Which coupling reagent is best suited for 4-(Methylamino)-2-butynoic acid, especially when coupling to a hindered amine?

The choice of coupling reagent is critical. While standard carbodiimides like EDC are widely used, they often struggle with challenging substrates. For sterically hindered couplings, more potent reagents are highly recommended[2].

Coupling Reagent ClassExamplesProsConsRecommendation for this Substrate
Carbodiimides EDC, DCC, DICInexpensive, readily available. EDC byproducts are water-soluble, simplifying workup[7].Prone to side reactions (N-acylurea formation) without additives[4]. Less effective for hindered substrates. Can cause epimerization in chiral systems.Use only for simple, unhindered primary amines. Always use with an additive like HOBt or OxymaPure[7][8].
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient, fast reaction times, and reduced side reactions[7][9]. HATU is particularly effective for hindered couplings due to the formation of a highly reactive OAt-ester[7][10][11].More expensive. Can react with the amine nucleophile ("guanidylation") if not used correctly[7][11].Highly Recommended. HATU is the preferred choice for coupling to secondary or hindered primary amines[10][12]. Use equimolar amounts of acid, HATU, and the amine nucleophile.
Phosphonium Salts PyBOP, PyAOPVery effective for hindered systems. Does not react with the free amino group, allowing for equimolar substrate use without risk of capping[1].Can be more expensive. Byproducts can sometimes complicate purification.Excellent alternative to HATU. Recommended for valuable or sensitive amine substrates where precise stoichiometry is crucial.

Expert Insight: For this specific substrate, begin with HATU . Its enhanced reactivity due to the 7-aza effect often overcomes the steric and electronic challenges posed by N-methylated acids and hindered amines, leading to faster, cleaner reactions with less epimerization risk[11].

Q3: I'm using EDC with HOBt but still getting low yields and a major byproduct. What is happening and how can I fix it?

This is a classic problem with carbodiimide-mediated couplings. The primary cause is the slow reaction of the amine nucleophile with the activated intermediate.

The Mechanism and the Problem:

  • Activation: Your carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Productive Pathway: The intended amine nucleophile attacks this intermediate to form the desired amide bond, releasing a soluble urea byproduct.

  • Unproductive Pathway: If the amine is hindered or a poor nucleophile, its attack is slow. This gives the O-acylisourea intermediate time to undergo an irreversible intramolecular rearrangement to form a stable N-acylurea[4][8]. This byproduct is unreactive and represents a loss of your starting material.

The role of HOBt is to intercept the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to rearrangement, but it is not always a perfect solution[9].

G cluster_0 Carbodiimide Coupling Pathways Acid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Amide Desired Amide (Product) O_Acyl->Amide + Amine (Fast) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Slow Amine) Amine R'-NH2

Caption: Competing pathways in carbodiimide coupling.

Solutions:

  • Switch Reagents: As detailed in Q2, move to a uronium (HATU) or phosphonium (PyBOP) reagent. These reagents form active esters that are more reactive and less susceptible to the side reactions that plague carbodiimides[1][2].

  • Add DMAP (with caution): For EDC/HOBt systems, adding 4-(Dimethylamino)pyridine (DMAP) can sometimes improve yields, especially for electron-deficient amines. DMAP acts as a potent acyl transfer agent[13]. However, it is a strong base and can increase the risk of racemization if your amine substrate is chiral[7]. Use catalytic amounts (0.1 equiv) first[13].

  • Optimize Conditions: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M) to favor the bimolecular reaction over the unimolecular rearrangement[5]. Ensure your solvent is a polar aprotic one like DMF or acetonitrile[5][13].

Q4: How can I monitor the reaction to know if it's complete or has stalled?

Effective reaction monitoring is crucial for optimization and troubleshooting. Relying on a single timepoint is often insufficient.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture alongside your starting acid and amine. The disappearance of the limiting reagent and the appearance of a new spot (the product) indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides unambiguous confirmation of product formation (by mass) and allows for the quantification of starting materials and major byproducts. It is an excellent tool for quickly screening different reaction conditions[3][14].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies or when TLC/LC-MS is ambiguous, taking an NMR of an aliquot from the reaction can show the conversion of starting material signals to product signals[15][16].

Special Note for N-Methylated Amines: If you are performing this coupling on a solid support (e.g., peptide synthesis), the standard ninhydrin test will not work for monitoring coupling to a secondary amine. A bromophenol blue test is a required alternative to check for the presence of unreacted secondary amines[2][12].

Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling 4-(Methylamino)-2-butynoic acid to primary or secondary amines, particularly those that are sterically hindered.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 4-(Methylamino)-2-butynoic acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF or NMP (to make a 0.2 - 0.5 M solution).

  • Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to the solution. Stir at room temperature for 5-10 minutes. The solution may change color.

  • Coupling: Add the amine nucleophile (1.0 - 1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress every 1-2 hours using LC-MS or TLC. For very hindered systems, the reaction may require 12-24 hours or gentle heating (40 °C)[17].

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Perform an aqueous workup to remove DMF and byproducts.

    • Wash sequentially with 1M HCl or 5% citric acid (to remove excess base and amine)[5].

    • Wash with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt)[5].

    • Wash with brine, then dry the organic layer over Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the dried organic layer and purify the crude product via silica gel chromatography[5][18]. For highly polar products, reverse-phase chromatography may be necessary[18][19].

Protocol 2: Bromophenol Blue Test (for Solid Phase)

This test is used to monitor coupling completion to a secondary amine on a solid support[12].

  • Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.

  • Procedure:

    • Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.

    • Wash the beads thoroughly with methanol in a small test tube to remove residual reagents.

    • Add a few drops of the bromophenol blue test solution to the washed resin.

    • Observe the color:

      • Yellow/Orange: Coupling is complete (no free amine).

      • Blue/Green: Coupling is incomplete (free amine present). A recoupling step is required[12].

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Vachet, R. W., et al. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. ACS Omega.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Banda, M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Vachet, R. W., et al. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Sharma, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Boyle, A. L., & Peeler, J. C. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

  • Vachet, R. W., et al. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Boyle, A. L., et al. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Matsuyama, H., et al. (2025, January 6). Polar Pore Surface of Polyamide Membranes Enabling Efficient Solvent Mixture Separation. Advanced Materials. Retrieved from [Link]

  • Wu, B., et al. (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Waring, D. R., et al. (2023, June 20). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ResearchGate. Retrieved from [Link]

  • Mork, B. V., et al. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Langmuir. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Optimizing the Aqueous Solubility of 4-(Methylamino)-2-butynoic Acid for Biological Assays

Welcome to the technical support center for 4-(Methylamino)-2-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Methylamino)-2-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the aqueous solubility of this compound in biological assays. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Understanding the Physicochemical Properties of 4-(Methylamino)-2-butynoic Acid

A thorough understanding of the molecule's properties is the foundation for optimizing its solubility. This section addresses the most fundamental questions regarding its behavior in aqueous solutions.

Q1: What is the chemical structure of 4-(Methylamino)-2-butynoic acid, and why is it critical for solubility?

A: 4-(Methylamino)-2-butynoic acid is a small molecule containing three key functional groups: a secondary amine (methylamino group), a carboxylic acid, and an internal alkyne (carbon-carbon triple bond). The presence of both a basic amine and an acidic carboxylic acid makes it a zwitterionic compound .

This means the molecule can carry both a positive and a negative charge simultaneously, depending on the pH of the solution. At low pH, the amine group will be protonated (R-NH2+-), and the carboxylic acid will be neutral (R-COOH). At high pH, the amine will be neutral (R-NH-), and the carboxylic acid will be deprotonated (R-COO-). In a specific pH range, both groups will be ionized, forming a zwitterion (R-NH2+-...-COO-). This dual nature is the single most important factor governing its aqueous solubility.

Q2: What are the predicted pKa values and the isoelectric point (pI) for this compound?
  • pKa1 (Carboxylic Acid): The parent compound, 2-butynoic acid, has a pKa of approximately 2.62. The presence of the electron-withdrawing alkyne group makes this carboxylic acid significantly more acidic than a typical aliphatic carboxylic acid like 4-(methylamino)butyric acid (predicted pKa ~4.42). Therefore, we can estimate the pKa1 to be in the range of 2.5 - 3.5 .

  • pKa2 (Methylamino Group): The pKa of the conjugate acid of a secondary amine is typically in the range of 9.5 - 11.0. We can estimate the pKa2 to be approximately 10.0 ± 0.5 .

  • Isoelectric Point (pI): The pI is the pH at which the molecule has a net charge of zero, and it is here that aqueous solubility is at its minimum . It can be calculated as:

    • pI = (pKa1 + pKa2) / 2

    • pI ≈ (3.0 + 10.0) / 2 = 6.5

This predicted pI is critically important because it falls very close to the pH of most standard biological buffers (e.g., PBS at pH 7.4), which is the primary reason researchers encounter precipitation issues.

cluster_low_ph Low pH (e.g., < 2.0) cluster_pI Mid pH (pI ≈ 6.5) cluster_high_ph High pH (e.g., > 11.0) low_ph Cationic Form (High Solubility) H3C-NH2+-(CH2)-C≡C-COOH pI Zwitterionic Form (Minimum Solubility) H3C-NH2+-(CH2)-C≡C-COO- low_ph->pI +OH- pI->low_ph +H+ high_ph Anionic Form (High Solubility) H3C-NH-(CH2)-C≡C-COO- pI->high_ph +OH- high_ph->pI +H+

Caption: pH-dependent forms of 4-(Methylamino)-2-butynoic acid.

Section 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic, question-driven approach to resolving the most frequent solubility problems encountered during experiments.

Q3: My compound won't dissolve in pure water or PBS to make a high-concentration stock solution. What should I do?

A: This is expected behavior due to the compound's zwitterionic nature. At neutral pH, you are near the isoelectric point (pI), where solubility is lowest. To dissolve the compound, you must shift the pH of the solvent far away from the pI.

  • Causality: By making the solution sufficiently acidic (pH < 4) or basic (pH > 9), you ensure that the molecule exists predominantly as a single charged species (either a cation or an anion), which is much more soluble in water than the neutral zwitterion.

  • Solution 1 (Acidic Stock): Solubilize the compound in a dilute acid, such as 10-20 mM HCl. The amine will be protonated, forming a highly soluble hydrochloride salt in situ.

  • Solution 2 (Basic Stock): Solubilize the compound in a dilute base, such as 10-20 mM NaOH. The carboxylic acid will be deprotonated, forming a highly soluble sodium salt in situ.

  • See Protocols 3.1 and 3.2 for detailed steps.

Q4: I successfully made a clear, high-concentration stock in dilute acid/base, but it precipitates immediately when I add it to my neutral assay buffer. Why?

A: This occurs because the small volume of your acidic or basic stock is being neutralized by the much larger volume of the buffered assay medium. The final pH of the solution shifts back towards the compound's pI, causing it to crash out of solution.

  • Causality: The buffering capacity of your assay medium is designed to resist pH changes. When you add your pH-adjusted stock, the buffer forces the final pH to be near 7.4, which is unfortunately close to the pI where the compound is least soluble.

  • Solution 1 (Lower Final Concentration): The simplest solution is to work at a lower final concentration. Determine the maximum concentration at which the compound remains soluble in your final assay buffer.

  • Solution 2 (Use a Co-solvent): Prepare your stock solution in a water-miscible organic solvent like DMSO. While the compound is predicted to be hydrophilic, a high-concentration DMSO stock (e.g., 50-100 mM) can often be prepared. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Solution 3 (Final pH Adjustment): This is less common but possible. After diluting your stock into the assay buffer, check the pH and, if necessary, adjust it slightly (e.g., to pH 8.0) to move further from the pI, provided this does not affect your assay's biology.

start Solubility Issue Encountered decision_stock Is the issue with preparing the stock solution? start->decision_stock decision_dilution Does stock precipitate upon dilution into buffer? decision_stock->decision_dilution No prob_stock Problem: Compound won't dissolve in H2O or PBS. decision_stock->prob_stock Yes prob_dilution Problem: Final solution is cloudy/has precipitate. decision_dilution->prob_dilution Yes sol_stock Solution: Prepare stock in dilute acid (10mM HCl) or base (10mM NaOH). (See Protocols 3.1, 3.2) prob_stock->sol_stock end Clear Solution Achieved sol_stock->end sol_dilution1 Strategy 1: Lower the final assay concentration. prob_dilution->sol_dilution1 sol_dilution2 Strategy 2: Use DMSO for stock and keep final %DMSO low (<0.5%). prob_dilution->sol_dilution2 sol_dilution3 Strategy 3: Slightly adjust final pH of the assay buffer (if possible). prob_dilution->sol_dilution3 sol_dilution1->end sol_dilution2->end sol_dilution3->end

Caption: Troubleshooting workflow for solubility issues.

Section 3: Experimental Protocols and Best Practices

Follow these detailed protocols to prepare and use solutions of 4-(Methylamino)-2-butynoic acid reliably.

Protocol 3.1: Preparation of a High-Concentration Acidic Stock Solution

This protocol is ideal for creating a water-based stock by forming the hydrochloride salt of the compound.

  • Calculate Mass: Determine the mass of 4-(Methylamino)-2-butynoic acid needed for your desired stock concentration and volume (MW ≈ 127.14 g/mol , based on the dimethyl analog)[1].

  • Prepare Solvent: Prepare a solvent of 10 mM Hydrochloric Acid (HCl) in high-purity water.

  • Weigh Compound: Accurately weigh the solid compound into a sterile conical tube.

  • Add Solvent: Add approximately 80% of the final required volume of the 10 mM HCl solvent to the tube.

  • Dissolve: Vortex or sonicate the mixture gently until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Adjust Volume: Add the remaining 10 mM HCl solvent to reach the final desired volume.

  • Store: Store the stock solution at -20°C or -80°C. It is recommended to make single-use aliquots to avoid freeze-thaw cycles.

Protocol 3.2: Preparation of a High-Concentration DMSO Stock Solution

This is the preferred method if you encounter precipitation upon dilution from an aqueous stock.

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 50 mM) and volume.

  • Weigh Compound: Accurately weigh the solid into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of anhydrous, molecular biology-grade DMSO.

  • Dissolve: Vortex vigorously. Gentle warming in a 37°C water bath can aid dissolution if needed. Ensure the final solution is clear.

  • Store: Store the DMSO stock desiccated at -20°C in small, single-use aliquots.

Protocol 3.3: Recommended Dilution Strategy for Biological Assays

This procedure minimizes the risk of precipitation when introducing the compound into your final assay medium.

  • Prepare Assay Medium: Aliquot the required volume of your final assay buffer (e.g., PBS or cell culture medium) into the experimental tube or plate well.

  • Add Stock: Add the small volume of your concentrated stock solution (from Protocol 3.1 or 3.2) directly into the assay buffer. Crucially, always add the stock to the buffer, not the other way around. This ensures rapid dilution and minimizes localized high concentrations that can cause precipitation.

  • Mix Thoroughly: Immediately after adding the stock, mix the solution gently but thoroughly by pipetting or gentle agitation.

  • Visual Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation before proceeding with your assay.

Section 4: Data Summary and Best Practices

ParameterPredicted Value/PropertySignificance for Solubility
Molecular Weight ~127.14 g/mol Used for calculating mass for stock solutions.
Predicted pKa1 (Acid) 2.5 - 3.5Below this pH, the molecule is predominantly a soluble cation.
Predicted pKa2 (Amine) 9.5 - 10.5Above this pH, the molecule is predominantly a soluble anion.
Predicted pI ~6.5pH of minimum solubility; close to physiological pH.
Recommended Stock Solvent 1. DMSO2. 10 mM HCl (aq)3. 10 mM NaOH (aq)DMSO is often most robust. Aqueous stocks must be pH-adjusted.
Final Assay [Solvent] <0.5% for DMSOMinimize solvent-induced artifacts and toxicity in biological systems.

Best Practices Checklist:

References

  • PubChem. (n.d.). 4-(Dimethylamino)but-2-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(Methylamino)butyric acid - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Acree, W., & Waghorne, E. (2021). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • LookChem. (n.d.). Cas 590-93-2, 2-Butynoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • LookChem. (n.d.). Cas 590-93-2, 2-Butynoic acid. Retrieved from [Link]

Sources

Optimization

Reducing polymerization and side reactions during 4-(Methylamino)-2-butynoic acid synthesis

Welcome to the Technical Support Center. The synthesis and isolation of 4-(methylamino)-2-butynoic acid presents a unique set of challenges for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis and isolation of 4-(methylamino)-2-butynoic acid presents a unique set of challenges for researchers and drug development professionals. Due to its bifunctional nature, this molecule is notoriously unstable in its free form and is highly prone to rapid degradation, oligomerization, and complete polymerization.

This guide provides field-proven insights, root cause analyses, and self-validating protocols to help you successfully synthesize and isolate this critical building block.

Root Cause Analysis: The Mechanistic Causality

To prevent side reactions, we must first understand the inherent reactivity of the molecule. 4-(Methylamino)-2-butynoic acid contains two highly reactive moieties:

  • A secondary amine: A strong nucleophile.

  • An α,β -acetylenic acid: A potent electrophile and Michael acceptor.

When this molecule exists as a free base or zwitterion, the secondary amine of one molecule can readily attack the electron-deficient alkyne of an adjacent molecule. This intermolecular aza-Michael addition initiates a runaway cascade of poly-addition reactions[1]. The result is the dark, viscous, insoluble polymeric tar that researchers frequently observe during the final concentration steps.

Furthermore, the synthesis of the acetylenic backbone typically involves the carboxylation of a propargylamine derivative using strong bases like n-butyllithium and carbon dioxide[2],[3]. If the secondary amine is left unprotected during this step, it will prematurely consume the base, leading to complex reaction mixtures and poor yields.

Workflow A 4-(Methylamino)-2-butynoic acid (Zwitterionic Free Base) B Uncontrolled Concentration (High Temp / Neutral pH) A->B D Amine Protection (e.g., Boc) or Acidification (HCl) A->D C Intermolecular Aza-Michael Addition (Polymerization / Tar) B->C E Nucleophilicity Quenched (Ammonium Salt or Carbamate) D->E F Successful Isolation (High Purity Product) E->F

Mechanistic pathways: Aza-Michael degradation vs. chemical stabilization.

Troubleshooting Guides & FAQs

Q1: My product turns into a dark, insoluble tar when I try to concentrate it on the rotary evaporator. How can I prevent this? A: This is the classic signature of intermolecular aza-Michael polymerization. When you concentrate the free amino acid, the molecules are forced into close proximity, exponentially accelerating self-condensation. Solution:Never concentrate the unprotected free base to dryness. Always isolate the final product as a protonated salt (e.g., hydrochloride). Protonating the secondary amine converts it into an ammonium cation, completely tying up the nitrogen's lone pair and quenching its nucleophilicity.

Q2: I am synthesizing the backbone via the carboxylation of a propargylamine derivative. I'm seeing low yields and multiple side products. What is going wrong? A: Carboxylation of terminal alkynes requires strong bases (like n-butyllithium) at cryogenic temperatures (–78 °C) to form the acetylide intermediate before bubbling CO₂[3]. If your secondary amine is unprotected, the base will deprotonate the amine first. Solution: Use a robust protection strategy. Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group prior to the alkyne carboxylation. The Boc group prevents premature deprotonation, eliminates nucleophilicity to halt aza-Michael additions, and allows for clean, high-yield carboxylation.

Q3: During the final deprotection of the Boc group, I observe alkyne hydration (ketone formation). How do I avoid this? A: Alkyne hydration is catalyzed by strong aqueous acids or transition metal impurities. If you are using aqueous HCl or prolonged heating for Boc deprotection, the triple bond can hydrate to form a β -keto acid, which rapidly decarboxylates[4]. Solution: Perform the Boc deprotection under strictly anhydrous conditions using 4.0 M HCl in dioxane. This ensures quantitative deprotection without introducing the water necessary for hydration.

Quantitative Data: Strategy Comparison

The table below summarizes the impact of various handling strategies on the stability and overall yield of 4-(methylamino)-2-butynoic acid.

Handling StrategyAmine StateAlkyne ReactivityPolymerization RiskExpected Yield
Unprotected Free Base (Concentrated) Highly NucleophilicHigh (Michael Acceptor)Critical (Tar formation)< 10%
Aqueous HCl Extraction ProtonatedModerate (Hydration risk)Low30 - 40%
Boc-Protection (Intermediate) Non-nucleophilicLowNone> 90%
Anhydrous HCl Salt Precipitation Protonated (Ammonium)LowNone85 - 95%

Validated Experimental Protocol

To ensure a self-validating system that inherently prevents polymerization, utilize the following precipitation-based deprotection protocol. This method bypasses the need for rotary evaporation of the reactive species.

Step-by-Step Methodology: Anhydrous Deprotection and Isolation Objective: Convert the Boc-protected intermediate to the final HCl salt without triggering alkyne hydration or proximity-induced polymerization.

  • Dissolution: Dissolve 4-(N-Boc-N-methylamino)-2-butynoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress undesired side reactions, including the thermal decarboxylation of the acetylenic acid.

  • Acidification: Dropwise add 4.0 M HCl in anhydrous dioxane (10.0 eq). Causality: Anhydrous HCl ensures quantitative cleavage of the Boc group while completely preventing the water-catalyzed hydration of the alkyne.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Precipitation & Isolation: Slowly add cold, anhydrous diethyl ether (3 volumes relative to DCM) to the reaction mixture to fully precipitate the product as the hydrochloride salt. Causality: The HCl salt is highly insoluble in ether. This allows for isolation via filtration without the need to concentrate the solvent to dryness, thereby entirely avoiding proximity-induced aza-Michael polymerization.

  • Filtration: Filter the white precipitate rapidly under a nitrogen blanket, wash thoroughly with cold ether, and dry under high vacuum to afford pure 4-(methylamino)-2-butynoic acid hydrochloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of 4-(Methylamino)-2-butynoic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylamino)-2-butynoic acid derivatives. This document provides in-depth troubleshooting advice, exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylamino)-2-butynoic acid derivatives. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a critical hurdle in drug discovery. Our approach is grounded in established scientific principles to empower you to make informed decisions and advance your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 4-(Methylamino)-2-butynoic acid derivatives.

Q1: What are the likely reasons for the poor cell permeability of my 4-(Methylamino)-2-butynoic acid derivative?

The structure of 4-(Methylamino)-2-butynoic acid contains both a secondary amine and a carboxylic acid. At physiological pH (~7.4), both of these functional groups are likely to be ionized. The amine group will be protonated (cationic), and the carboxylic acid will be deprotonated (anionic), creating a zwitterionic species. This high polarity and charge are major impediments to passive diffusion across the lipid-rich cell membrane.[1][2] Key factors that often lead to poor permeability include:

  • High Polarity: The presence of charged groups (amine and carboxylate) makes the molecule very polar, which is unfavorable for partitioning into the hydrophobic core of the cell membrane.[1]

  • Low Lipophilicity: Highly polar molecules generally have a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipid ones.

  • Molecular Size and Rigidity: While the core scaffold is relatively small, derivatives can become larger, which can hinder passive diffusion.[3][4] The rigid alkyne linker also limits conformational flexibility, which can be important for membrane transit.

  • Active Efflux: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing net intracellular accumulation.[5][6]

Q2: What are the key physicochemical properties I should assess first?

Before embarking on extensive cell-based assays, it is crucial to understand the fundamental properties of your derivative. These data provide a baseline for troubleshooting.

Physicochemical PropertyImportance for PermeabilityIdeal Range (General Guideline)
LogP / LogD at pH 7.4 Measures lipophilicity. Higher values generally correlate with better passive diffusion, up to a point.[7]LogD > 1 and < 5
Polar Surface Area (PSA) Estimates the surface area occupied by polar atoms. High PSA is associated with poor permeability.PSA < 140 Ų
Molecular Weight (MW) Smaller molecules tend to diffuse more readily.[3]MW < 500 Da
Aqueous Solubility The compound must be in solution to partition into the membrane.> 50 µM
pKa Determines the ionization state at a given pH. Crucial for understanding the charge of your molecule.N/A (Influences LogD)

Table 1: Key physicochemical properties influencing cell permeability.

Q3: Which permeability assay is most appropriate for my initial screen?

The choice of assay depends on your research question and available resources.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay that measures only passive diffusion.[8][9] It is an excellent first-line screen to determine if your molecule has a fundamental problem with crossing a lipid barrier.[10]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[11] It provides more comprehensive information, including data on passive diffusion, active transport, and potential efflux.

Recommendation: Start with the PAMPA assay. If permeability is low, the issue is likely related to the compound's physicochemical properties (e.g., high polarity). If PAMPA permeability is high but cellular accumulation is low, this suggests the involvement of active efflux, which can then be investigated using a Caco-2 assay.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Problem 1: My compound shows low permeability in the PAMPA assay. What does this indicate and what are my next steps?

Causality: A low apparent permeability coefficient (Papp) in the PAMPA assay strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to passively diffuse across a lipid membrane.[8][10] This is independent of any biological factors like active transporters.

Troubleshooting Workflow:

G A Low Permeability Observed in PAMPA B Verify Physicochemical Properties (LogD, PSA, Solubility) A->B C Is LogD < 1 or PSA > 140 Ų? B->C Analyze Data D Implement Prodrug Strategy (e.g., Esterify Carboxylic Acid) C->D Yes G Is Solubility < 10 µM? C->G No E Re-synthesize Derivative D->E F Re-run PAMPA Assay E->F I Permeability Issue Resolved F->I Success G->F No, other issues H Optimize Assay Formulation (e.g., use of co-solvents) G->H Yes H->F

Caption: Workflow for troubleshooting low passive permeability.

Next Steps & Solutions:

  • Confirm Physicochemical Liabilities: Review the data from Q2. A low LogD and/or high PSA are the most probable culprits.

  • Structural Modification (Prodrug Approach): The most effective strategy for a highly polar molecule like a 4-(Methylamino)-2-butynoic acid derivative is to temporarily mask the polar functional groups.

    • Esterification of the Carboxylic Acid: Converting the carboxylic acid to a simple alkyl ester (e.g., methyl or ethyl ester) is a common and effective strategy.[12][13] This neutralizes the negative charge and increases lipophilicity. The ester can then be cleaved by intracellular esterases to release the active parent drug.[2]

    • Amide Formation: While amides are more stable than esters, N-acylation can also mask the amine.[14] However, enzymatic cleavage can be less predictable.[12]

Problem 2: My compound has good PAMPA permeability but shows low permeability and/or a high efflux ratio in the Caco-2 assay. What does this mean?

Causality: This discrepancy between PAMPA and Caco-2 results is a classic sign of active efflux.[9] The compound can passively cross the membrane (as shown by PAMPA), but it is being actively pumped out of the Caco-2 cells by transporters like P-glycoprotein (P-gp/MDR1).[5] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a common indicator of active efflux.[15]

Troubleshooting Workflow:

G A High PAMPA Permeability, Low Caco-2 Permeability B Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) A->B C Is ER > 2? B->C C->A No, re-evaluate assay D Suspect Active Efflux (e.g., P-gp Substrate) C->D Yes E Run Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) D->E F Does ER decrease significantly? E->F F->D No, consider other transporters G Confirmed P-gp Substrate F->G Yes H Structural Modification to Reduce P-gp Recognition G->H I Re-test in Caco-2 Assay H->I J Efflux Issue Mitigated I->J Success

Caption: Workflow for diagnosing and addressing active efflux.

Next Steps & Solutions:

  • Confirm Transporter Involvement: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[6][16] A significant reduction in the efflux ratio upon co-incubation with the inhibitor confirms that your compound is a P-gp substrate.

  • Structural Modifications to Evade Efflux: If confirmed as a P-gp substrate, rational structural modifications can be made to reduce recognition by the transporter. Strategies include:

    • Reducing Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease the interaction strength with P-gp.[17]

    • Increasing Molecular Weight/Volume: In some cases, adding steric bulk can disrupt the binding to P-gp.[18]

    • Altering pKa: Modulating the pKa of the basic amine center can sometimes reduce efflux.[17]

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess passive diffusion.[9][10]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound based on passive diffusion.

Materials:

  • 96-well PAMPA "sandwich" system (donor and acceptor plates)

  • PVDF membrane filter (hydrophobic)

  • Lecithin/dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Lucifer Yellow)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Membrane: Using a multichannel pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for ~5-10 minutes.[19]

  • Prepare Donor Solutions: Prepare the test compounds and controls in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to maintain membrane integrity.

  • Assemble the Sandwich: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."[19]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker (e.g., 50-100 rpm).

  • Disassemble and Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation:

    Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]eq)

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is based on established guidelines for assessing intestinal permeability and active transport.[11][20][21]

Objective: To determine the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound, controls (e.g., Propranolol, Atenolol, Digoxin)

  • P-gp inhibitor (e.g., Verapamil, 50-100 µM)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values >300 Ω·cm².[21] Lucifer yellow rejection can also be used as a marker of integrity.

  • Prepare Dosing Solutions: Dissolve the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM). For efflux inhibition experiments, prepare a separate dosing solution containing the P-gp inhibitor.

  • Transport Experiment (A-B Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).

    • Add the dosing solution to the apical (top) chamber (e.g., 0.4 mL).

  • Transport Experiment (B-A Direction):

    • Wash the monolayers as above.

    • Add fresh transport buffer to the apical chamber (e.g., 0.4 mL).

    • Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).

  • Incubation: Incubate the plates at 37°C with 5% CO2 on an orbital shaker for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification and Calculation: Analyze the samples by LC-MS/MS. Calculate the Papp for each direction using a simplified equation:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

    An ER > 2 suggests active efflux.

Section 4: Advanced Strategies - Prodrug Design

If intrinsic properties are the primary barrier, a prodrug strategy is a powerful tool. The goal is to mask the polar functional groups to facilitate membrane crossing, after which the masking group is cleaved in vivo to release the active drug.

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space A Poorly Permeable Drug (Zwitterionic) +H₂N-R-COO⁻ B Lipophilic Prodrug (Neutral) ROOC-R-NH₂ A->B Prodrug Strategy C Active Drug Released +H₂N-R-COO⁻ B->C Passive Diffusion D Esterase Enzymes D->C Hydrolysis

Caption: Prodrug strategy to enhance cell permeability.

For 4-(Methylamino)-2-butynoic acid derivatives, the most straightforward approach is to create an ester prodrug of the carboxylic acid.[12][] This converts the anionic carboxylate into a neutral, more lipophilic ester, which can significantly improve passive diffusion.[13]

References
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. Available from: [Link]

  • What factors affect a molecule's permeability through a membrane?. Quora. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. Available from: [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. Available from: [Link]

  • Membrane Permeability: Mechanisms, Factors, and Applications in Biological and Industrial Systems. Walsh Medical Media. Available from: [Link]

  • Permeability of Cell Membrane. AK Lectures. Available from: [Link]

  • Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance. PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. Available from: [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]

  • p-glycoprotein Inhibition for Optimal Drug Delivery. AboutScience. Available from: [Link]

  • Prodrugs for Amines. PMC. Available from: [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Authorea. Available from: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available from: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available from: [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • 4-(Dimethylamino)but-2-ynoic acid. PubChem. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. PubMed. Available from: [Link]

  • 4-methylamino-butyric acid. LookChem. Available from: [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Available from: [Link]

  • Prodrugs for Amines. MDPI. Available from: [Link]

  • The Chemical Properties and Synthesis of 2-Butynoic Acid. Hopax. Available from: [Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for 4-(Methylamino)-2-butynoic acid separation

Welcome to the technical support center for the chromatographic analysis of 4-(Methylamino)-2-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(Methylamino)-2-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: Getting Started - Initial Method Development

This section addresses the foundational questions you'll encounter when beginning method development for 4-(Methylamino)-2-butynoic acid.

Q1: What are the key physicochemical properties of 4-(Methylamino)-2-butynoic acid I should consider for HPLC method development?

Understanding the analyte's structure and properties is the critical first step. 4-(Methylamino)-2-butynoic acid is a small molecule with distinct features that dictate its chromatographic behavior.

  • Zwitterionic Nature: The molecule contains both a basic secondary amine group (-NHCH₃) and an acidic carboxylic acid group (-COOH). This makes it a zwitterion, a molecule with both positive and negative charges. The separation of zwitterions can be challenging under standard reversed-phase conditions due to their high polarity.

  • Polarity: The presence of two ionizable functional groups makes the molecule highly polar. This predicts that it will have weak retention on traditional non-polar stationary phases like C18.

  • UV Absorbance: The molecule lacks a significant chromophore beyond the carboxylic acid group. Therefore, UV detection will likely be limited to low wavelengths (e.g., < 220 nm), where mobile phase components can interfere. Alternative detection methods may be necessary for high sensitivity.

PropertyEstimated Value / CharacteristicChromatographic Implication
Molecular Structure C₅H₉NO₂Small, polar molecule.
Functional Groups Secondary Amine, Carboxylic AcidZwitterionic, highly sensitive to mobile phase pH.
Predicted pKa (Acid) ~2-4Carboxylic acid group is deprotonated (negative charge) above this pH.
Predicted pKa (Base) ~9-11Amine group is protonated (positive charge) below this pH.
UV Chromophore Weak (alkyne, carboxyl)Detection may require low wavelengths (<220 nm) or alternative methods like derivatization or mass spectrometry.
Q2: Which HPLC mode (Reversed-Phase, HILIC, Mixed-Mode) is the best starting point for this analyte?

Given its high polarity and zwitterionic nature, a standard reversed-phase (RP) approach may fail. Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are often more suitable starting points.

  • Reversed-Phase (RP): Likely to provide poor retention. If RP must be used, a polar-embedded or polar-endcapped C18 column is recommended to mitigate poor wettability with highly aqueous mobile phases and to reduce secondary interactions. Mobile phase pH control will be absolutely critical.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating highly polar compounds. HILIC uses a polar stationary phase and a high-organic mobile phase, where analytes partition into a water-enriched layer on the stationary phase surface. This mode is often orthogonal to reversed-phase.

  • Mixed-Mode Chromatography (MMC): This is arguably the most powerful approach. MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for multiple, tunable retention mechanisms. This provides exceptional flexibility for separating charged and polar compounds by adjusting mobile phase pH, ionic strength, and organic content.

G start Start: Analyze 4-(Methylamino)-2-butynoic acid is_retention_rp Is retention on C18 a primary goal? start->is_retention_rp hil_mm Choose HILIC or Mixed-Mode Chromatography is_retention_rp->hil_mm No rp Choose Reversed-Phase (Polar-Embedded/Endcapped Column) is_retention_rp->rp Yes hil_mm_desc Best for highly polar, zwitterionic compounds. Provides strong retention and unique selectivity. hil_mm->hil_mm_desc rp_desc Challenging due to low retention. Requires careful pH control and may need ion-pairing agents. rp->rp_desc

Caption: Decision tree for initial HPLC mode selection.

Q3: How do I select an appropriate column for my chosen HPLC mode?
  • For Reversed-Phase: If you must use RP, select a column designed for polar analytes. Look for phases described as "AQ," "polar-endcapped," or "polar-embedded." These resist "phase collapse" or dewetting in the highly aqueous mobile phases needed for polar compounds and can offer alternative selectivity by mitigating silanol interactions.

  • For HILIC: A variety of polar stationary phases can be used.

    • Amide or Diol Phases: Offer

Troubleshooting

Resolving stability issues of 4-(Methylamino)-2-butynoic acid in acidic environments

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when handling bifunctional alkyne building blocks. 4-(Methylamino)-2-butynoic acid (Mab) —a critical precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when handling bifunctional alkyne building blocks. 4-(Methylamino)-2-butynoic acid (Mab) —a critical precursor in the synthesis of targeted covalent inhibitors and complex heterocycles—presents unique stability challenges, particularly in acidic environments[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these stability issues and provide self-validating, field-proven protocols to ensure the integrity of your compound from synthesis to chromatographic analysis.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my compound rapidly degrade during 0.1% TFA LC-MS analysis or acidic workups?

The Causality: The instability of 4-(methylamino)-2-butynoic acid in strong Brønsted acids (like Trifluoroacetic acid or HCl) is driven by its electronic topology. The molecule contains an alkyne flanked by a carboxylic acid and a secondary amine.

When exposed to low pH (pH < 3), the secondary aliphatic amine (pKa ~10) is fully protonated, converting it into a powerful electron-withdrawing ammonium group ( −NH2+​CH3​ ). Synergistically coupled with the electron-withdrawing carboxylic acid, the C2-C3 alkyne becomes highly electrophilic. This extreme electron deficiency makes the alkyne highly susceptible to nucleophilic attack by water (acid-catalyzed hydration)[2].

Hydration typically occurs at the C3 position, yielding a β -keto acid intermediate. β -keto acids are thermally and chemically unstable, rapidly undergoing spontaneous decarboxylation (loss of CO2​ ) to form a degraded aminoketone[3]. Additionally, the acetylenic moiety can undergo alkyne-allene isomerization under prolonged acidic stress[4].

DegradationPathway A 4-(Methylamino)- 2-butynoic acid (Protonated) B Acid-Catalyzed Hydration A->B + H2O, H+ E Alkyne-Allene Isomerization A->E H+ shift C β-Keto Acid Intermediate B->C D Decarboxylation & Degradation (-CO2) C->D Spontaneous F Polymeric/Side Products E->F

Figure 1: Acid-catalyzed degradation pathways of 4-(methylamino)-2-butynoic acid via hydration and isomerization.

Section 2: Analytical & Purification Troubleshooting (The "How")

Q2: How can I analyze this compound via LC-MS without causing on-column degradation?

Standard LC-MS mobile phases relying on 0.1% TFA (pH ~2.0) or 0.1% Formic Acid (pH ~2.7) will induce on-column hydration, leading to split peaks, mass shifts (+18 Da for hydration, -44 Da for decarboxylation), and poor recovery.

To resolve this, you must shift to a mildly acidic to neutral volatile buffer system . By maintaining the pH near 5.5, the carboxylic acid is deprotonated, forming a stable zwitterion that significantly reduces the electrophilicity of the alkyne.

Table 1: Mobile Phase Compatibility Matrix for 4-(Methylamino)-2-butynoic acid

Mobile Phase AdditiveApprox. pHStability (t=24h at 25°C)Recommendation & Causality
0.1% TFA ~2.0< 40% recoveryStrictly Avoid. Induces rapid alkyne hydration.
0.1% Formic Acid ~2.7~ 75% recovery⚠️ Use with caution. Acceptable only for immediate injections.
10 mM Ammonium Formate ~5.5> 98% recoveryOptimal for LC-MS. Zwitterion stabilization.
10 mM Ammonium Acetate ~6.8> 99% recoveryOptimal for Prep-HPLC. Maximum alkyne stability.
Protocol: Self-Validating LC-MS Method

This protocol is a self-validating system; the final step mathematically proves the integrity of your analytical method.

  • Buffer Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade water, pH ~5.5) and Mobile Phase B (Acetonitrile).

  • Sample Dilution: Dilute your sample exclusively in a 50:50 mixture of Mobile Phase A:B. Never use unbuffered water or acidic diluents.

  • Thermal Control: Set the autosampler temperature strictly to 4°C to suppress hydration kinetics.

  • System Suitability Test (SST): Inject the sample at t=0 and t=4 hours. Monitor the parent mass ( m/z 114.05 [M+H]+ ).

  • Validation Criterion: Calculate the peak area variance between the two injections. A variance of <2% with an absence of +18 Da or −44 Da degradation peaks confirms that the method is non-destructive for your specific matrix.

LCMSWorkflow S1 Step 1: Sample Prep Dilute in pH 5.5 Buffer S2 Step 2: Thermal Control Maintain Autosampler at 4°C S1->S2 S3 Step 3: Chromatography Use Ammonium Formate (pH 5.5) S2->S3 S4 Step 4: Detection ESI+ Mode (m/z 114.05) S3->S4 S5 Step 5: Validation Time-course variance < 2% S4->S5

Figure 2: Optimized and self-validating LC-MS workflow for acid-sensitive propargylic amines.

Q3: What is the best way to perform workups during synthesis without destroying the alkyne?

When synthesizing or deprotecting 4-(methylamino)-2-butynoic acid, standard acidic workups (e.g., quenching with 1M HCl) will destroy the product. You must utilize a pH-Controlled Zwitterionic Extraction .

Protocol: pH-Controlled Extraction and Isolation
  • Quenching: Quench the reaction mixture with a cold, saturated solution of sodium bicarbonate ( NaHCO3​ ) to neutralize any strong acids immediately.

  • pH Adjustment (Critical Step): Carefully adjust the aqueous layer to pH 5.5–6.0 using 1M Citric Acid (avoid mineral acids).

    • Causality: At this specific pH, the carboxylic acid ( pKa ~3.5) is deprotonated while the secondary amine ( pKa ~10) remains protonated. The resulting zwitterion minimizes the electrophilicity of the alkyne, shielding it from hydration.

  • Extraction: Because the zwitterion is highly polar, standard ethyl acetate extraction will result in poor yields. Extract the product using a polar aprotic solvent mixture (e.g., 10% to 20% Isopropanol in Dichloromethane) to maximize recovery.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation of the acetylenic moiety[1].

Section 3: Storage & Formulation

Q4: How should I store the synthesized compound to maximize shelf life?

Do not store the compound as a free base in unbuffered aqueous solutions, as it will slowly auto-catalyze its own degradation over time.

  • Solid State: Lyophilize the compound from a neutral or slightly basic solution (e.g., as a sodium salt or stable zwitterion). Store the lyophilized powder under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Liquid State: If stock solutions are required, prepare them in anhydrous DMSO and store them at -80°C in single-use aliquots to prevent freeze-thaw degradation.

References
  • Buy 4-(Methylamino)-2-butynoic acid (EVT-15263449) - EvitaChem. EvitaChem.
  • Gold-Catalyzed Regiospecific Hydration of N-Tosyl Propargylic Amines. ACS Publications.
  • What are the uses and preparation of 2-Butynoic acid? - FAQ. Guidechem.
  • Amine-catalyzed metal-free deamination of propargylamines with water toward chalcones. ResearchGate.

Sources

Optimization

Minimizing off-target effects when using 4-(Methylamino)-2-butynoic acid warheads

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers utilizing 4-(methylamino)-2-butynoic acid and similar alkyn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing 4-(methylamino)-2-butynoic acid and similar alkynyl-based covalent warheads. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and mitigate challenges in your experiments. This guide is structured to address common questions and troubleshooting scenarios, ensuring the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the use of 4-(methylamino)-2-butynoic acid warheads in covalent inhibitor design.

Q1: What is the proposed mechanism of action for a 4-(methylamino)-2-butynoic acid warhead?

A 4-(methylamino)-2-butynoic acid warhead is classified as a targeted covalent inhibitor (TCI). Its mechanism relies on a two-step process. Initially, the inhibitor non-covalently and reversibly binds to the target protein. This is followed by an irreversible covalent bond formation between the electrophilic alkyne of the warhead and a nucleophilic amino acid residue within the protein's binding site, most commonly a cysteine.[1][2][3] This covalent interaction leads to prolonged and potent inhibition of the target protein.[4][5]

Q2: What are the primary off-target concerns associated with this type of warhead?

The principal concern with any covalent inhibitor is the potential for off-target modifications, where the reactive warhead forms a covalent bond with proteins other than the intended target.[6][7] For a 4-(methylamino)-2-butynoic acid warhead, off-target effects can arise from several factors:

  • Intrinsic Reactivity: An overly reactive warhead can non-specifically modify accessible nucleophiles on other proteins.

  • Cellular Nucleophiles: High concentrations of cellular nucleophiles, such as glutathione (GSH), can be depleted or form adducts with the inhibitor, leading to cellular stress.[8][9]

  • Structural Similarity: The inhibitor's scaffold may have affinity for other proteins with similar binding pockets, leading to covalent modification of these unintended targets.

Q3: How does the 4-(methylamino)-2-butynoic acid warhead compare to more common warheads like acrylamides?

While acrylamides are a well-established class of warheads, alkynes like 4-(methylamino)-2-butynoic acid are considered "latent" warheads.[1][10][11] This means they are generally less intrinsically reactive than Michael acceptors like acrylamides.[12] Their reactivity is often enhanced within the specific microenvironment of the target's active site, which can contribute to greater selectivity and a potentially better safety profile by reducing indiscriminate reactions with off-target proteins.[1][13]

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a structured approach to common experimental issues encountered when working with 4-(methylamino)-2-butynoic acid warheads.

Issue 1: High background signal or non-specific labeling in cell-based assays.

Possible Cause 1: Excessive Warhead Reactivity The intrinsic reactivity of the warhead may be too high, leading to widespread, non-specific covalent modifications.

Troubleshooting Steps:

  • Kinetic Analysis: Determine the second-order rate constant (k_inact/K_I) for your inhibitor against its purified target enzyme. A very high k_inact may indicate high reactivity.[14][15][16]

  • Glutathione (GSH) Depletion Assay: Measure the rate of reaction of your inhibitor with GSH. A rapid reaction suggests high intrinsic reactivity and potential for off-target effects in a cellular context.[17][18]

  • Structural Modification: If reactivity is too high, consider medicinal chemistry efforts to modulate the electronics of the butynoic acid moiety to reduce its electrophilicity.[12]

Possible Cause 2: Off-Target Binding The inhibitor scaffold may have affinity for multiple proteins, leading to specific, but unintended, covalent labeling.

Troubleshooting Steps:

  • Competitive Proteomic Profiling: Employ chemoproteomic techniques like CITe-Id (Covalent Inhibitor Target-site Identification) or Activity-Based Protein Profiling (ABPP) to identify the full spectrum of proteins that your compound covalently modifies in a cellular lysate or live cells.[19][20][21] This involves using a version of your inhibitor with a clickable tag (e.g., a terminal alkyne or azide) for subsequent enrichment and identification of labeled proteins by mass spectrometry.[6][7]

  • Structural Biology: Obtain a co-crystal structure of your inhibitor with its intended target. This can reveal key interactions and guide structure-activity relationship (SAR) studies to improve selectivity.

Issue 2: Lack of correlation between biochemical potency and cellular activity.

Possible Cause 1: Poor Cell Permeability The physicochemical properties of your inhibitor may prevent it from efficiently crossing the cell membrane to reach its intracellular target.

Troubleshooting Steps:

  • In Silico Prediction: Use computational models to predict cell permeability based on properties like lipophilicity (LogP) and polar surface area (PSA).

  • Cellular Uptake Assays: Directly measure the intracellular concentration of your compound using techniques like LC-MS/MS.

  • SAR Optimization: Modify the inhibitor scaffold to improve its drug-like properties without compromising on-target potency.

Possible Cause 2: Metabolic Instability The inhibitor may be rapidly metabolized within the cell, reducing its effective concentration at the target.

Troubleshooting Steps:

  • Microsomal Stability Assays: Assess the metabolic stability of your compound in liver microsomes to identify potential metabolic liabilities.[22]

  • Metabolite Identification: Use mass spectrometry to identify the major metabolites of your inhibitor in cellular or in vitro systems. This can reveal if the warhead itself is being modified.[22]

Possible Cause 3: Efflux by Transporters The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

Troubleshooting Steps:

  • P-gp Substrate Assays: Use commercially available assays to determine if your compound is a substrate for common efflux transporters.

  • Co-incubation with Efflux Inhibitors: Perform cellular activity assays in the presence and absence of known efflux pump inhibitors to see if potency is restored.

Key Experimental Protocols

Below are detailed protocols for essential experiments to characterize your 4-(methylamino)-2-butynoic acid-based inhibitor.

Protocol 1: Determination of k_inact and K_I

This protocol outlines the determination of the kinetic parameters for an irreversible inhibitor.[16][23][24]

Materials:

  • Purified target enzyme

  • Inhibitor stock solution (in DMSO)

  • Assay buffer

  • Substrate for the enzyme

  • Detection reagents

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of your inhibitor in assay buffer.

    • In a multi-well plate, add a fixed concentration of the enzyme to each well.

    • Add the different concentrations of the inhibitor to the enzyme and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiate Reaction:

    • At each time point, add the substrate to initiate the enzymatic reaction.

  • Measure Product Formation:

    • Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the pre-incubation time.

    • Determine the observed rate of inactivation (k_obs) from the slope of this plot.

    • Plot k_obs versus the inhibitor concentration.

    • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])

Data Summary Table:

Inhibitork_inact (s⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
Compound A0.011.010,000
Compound B0.0050.510,000
Protocol 2: Competitive Chemoproteomic Profiling

This protocol describes a method to identify the cellular targets of a covalent inhibitor.[6][7]

Materials:

  • Clickable probe version of your inhibitor (containing an alkyne or azide handle)

  • Parent inhibitor (without the handle)

  • Cell lysate or whole cells

  • Biotin-azide or biotin-alkyne (for click chemistry)

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Cell Treatment:

    • Treat cells with either DMSO (vehicle), the clickable probe, or the parent inhibitor followed by the clickable probe.

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin to the probe-labeled proteins.

  • Enrichment:

    • Use streptavidin beads to pull down the biotinylated proteins.

  • Elution and Digestion:

    • Elute the proteins from the beads and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis:

    • Compare the protein profiles from the different treatment groups. Proteins that are enriched in the probe-treated sample and competed away by the parent inhibitor are considered high-confidence off-targets.

Visualizing Workflows and Concepts

Diagrams created using Graphviz to illustrate key processes.

Covalent_Inhibition_Mechanism E Enzyme (E) EI_rev Reversible Complex (E-I) E->EI_rev K_I I Inhibitor (I) I->EI_rev EI_cov Covalent Adduct (E-I_cov) EI_rev->EI_cov k_inact

Caption: Mechanism of two-step covalent inhibition.

Chemoproteomics_Workflow cluster_Cellular Cellular Treatment cluster_Biochemical Biochemical Processing cluster_Analysis Analysis Cells Live Cells/Lysate Labeled_Proteins Labeled_Proteins Cells->Labeled_Proteins Incubation Probe Clickable Probe Probe->Labeled_Proteins Inhibitor Parent Inhibitor Inhibitor->Labeled_Proteins Competition Click Click Chemistry (Biotinylation) Labeled_Proteins->Click Enrich Streptavidin Pulldown Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis & Target ID LCMS->Data

Caption: Workflow for competitive chemoproteomic profiling.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Journal of the American Chemical Society. (2018, December 6). ACS Publications. Retrieved from [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016, June 10). Oncotarget. Retrieved from [Link]

  • Biomedical Data Mining - A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Mary Ann Liebert, Inc., publishers. Retrieved from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Key advances in the development of reversible covalent inhibitors - PMC. (2025, January 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology. (2024, April 3). ACS Publications. Retrieved from [Link]

  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic. (n.d.). Enzymlogic. Retrieved from [Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry. (2024, August 8). ACS Publications. Retrieved from [Link]

  • Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed. (2021, March 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease | Journal of Medicinal Chemistry. (2023, August 18). ACS Publications. Retrieved from [Link]

  • Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors | Journal of Medicinal Chemistry. (2023, December 22). ACS Publications. Retrieved from [Link]

  • Alkynes in covalent enzyme inhibitors - Scholarly Publications Leiden University. (2024, April 11). Leiden University. Retrieved from [Link]

  • Covalent inhibitors: a rational approach to drug discovery - RSC Publishing. (2020, July 2). Royal Society of Chemistry. Retrieved from [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Characterising covalent warhead reactivity - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services. (n.d.). BioAscent. Retrieved from [Link]

  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com. (2025, May 7). Scientist.com. Retrieved from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV‑2 Main Protease. (n.d.). eScholarship, University of California. Retrieved from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (2022, June 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Covalent drugs: metabolism stories - Hypha Discovery Blogs. (2022, October 12). Hypha Discovery. Retrieved from [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube. (2022, March 24). YouTube. Retrieved from [Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. (2024, April 30). X-Chem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 4-(Methylamino)-2-butynoic acid vs. 4-(Dimethylamino)-2-butenoic acid in Covalent Drug Discovery

The development of targeted covalent inhibitors (TCIs) relies on the precise tuning of an electrophilic "warhead" to achieve a balance between target engagement and off-target safety. In the design of irreversible kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted covalent inhibitors (TCIs) relies on the precise tuning of an electrophilic "warhead" to achieve a balance between target engagement and off-target safety. In the design of irreversible kinase and protease inhibitors, the choice of the Michael acceptor dictates the kinetic profile, the nature of the covalent adduct, and the metabolic stability of the drug [1].

This technical guide provides an in-depth comparative analysis of two distinct electrophilic motifs: 4-(Dimethylamino)-2-butenoic acid (an alkene-based Michael acceptor with a tertiary amine) and 4-(Methylamino)-2-butynoic acid (an alkyne-based latent electrophile with a secondary amine). By examining their mechanistic divergence, we can understand the causality behind their specific applications in modern drug discovery.

Structural and Mechanistic Divergence

The fundamental difference between these two warheads lies in their hybridization state (sp² alkene vs. sp alkyne) and the substitution of their terminal amine groups. These structural variations directly dictate their reactivity pathways with nucleophilic cysteine residues.

The Alkene Motif: 4-(Dimethylamino)-2-butenoic acid

Widely recognized as the warhead in FDA-approved pan-HER inhibitors like Afatinib and Neratinib, this moiety features an α,β -unsaturated carbonyl (an alkene Michael acceptor) coupled with a terminal dimethylamino group [2].

  • Mechanism: The thiolate anion of a target cysteine attacks the β -carbon of the alkene, forming an enolate intermediate that is subsequently protonated to yield a stable saturated thioether adduct.

  • Role of the Amine: The tertiary dimethylamino group is fully substituted. It serves primarily as a basic solubilizing handle that interacts with solvent-exposed regions of the target protein. In some microenvironments, its protonated state can act as an intramolecular general acid/base to facilitate the Michael addition, though its primary utility is pharmacokinetic optimization.

  • Reactivity Profile: Alkenes are highly reactive electrophiles. While excellent for rapid target inactivation, their high intrinsic reactivity can lead to off-target conjugation with abundant cellular nucleophiles like glutathione (GSH), potentially perturbing cellular redox environments [2].

The Alkyne Motif: 4-(Methylamino)-2-butynoic acid

This motif replaces the alkene with an alkyne (forming a propiolamide derivative upon coupling) and features a secondary methylamino group.

  • Mechanism: The thiol attacks the sp-hybridized carbon of the alkyne in a thiol-yne addition, generating a vinyl thioether adduct.

  • Role of the Amine: The secondary methylamino group offers a distinct advantage: it provides a synthetic handle for further functionalization (e.g., attaching fluorophores, PROTAC linkers, or extended binding motifs) and acts as a hydrogen-bond donor, which can be exploited for additional active-site anchoring.

  • Reactivity Profile: Alkynes are generally considered "latent" or less reactive electrophiles compared to their alkene counterparts [3]. The transition state for nucleophilic attack on an alkyne (forming a vinyl anion) is energetically demanding. Consequently, alkynes exhibit unprecedented target reactivity with excellent thiol selectivity [1]. They often require specific enzymatic assistance—such as a water-assisted proton transfer mechanism—to overcome the activation barrier, making them highly selective for their specific target pockets and highly resistant to off-target GSH depletion [3].

Mechanism cluster_alkene Alkene Reaction Pathway (4-Dimethylamino-2-butenoic acid) cluster_alkyne Alkyne Reaction Pathway (4-Methylamino-2-butynoic acid) A1 Alkene Warhead (Highly Reactive) I1 Enolate Intermediate A1->I1 Nucleophilic Attack T1 Target Cysteine (Thiolate) T1->I1 R1 Saturated Thioether (Irreversible Adduct) I1->R1 Protonation A2 Alkyne Warhead (Latent Electrophile) I2 Vinyl Anion Intermediate A2->I2 Enzyme-Assisted Attack T2 Target Cysteine (Thiolate) T2->I2 R2 Vinyl Thioether (Irreversible Adduct) I2->R2 Protonation

Fig 1: Mechanistic divergence of alkene vs. alkyne warheads reacting with target cysteine residues.

Quantitative Data Comparison

To objectively evaluate these warheads, we must compare their intrinsic reactivity and stability. The table below synthesizes typical kinetic and structural parameters observed when these moieties are incorporated into targeted covalent inhibitors.

Parameter4-(Dimethylamino)-2-butenoic acid (Alkene)4-(Methylamino)-2-butynoic acid (Alkyne)
Electrophile Type α,β -unsaturated carbonyl (Michael Acceptor)Activated Alkyne (Latent Electrophile)
Amine Substitution Tertiary (Dimethylamino)Secondary (Methylamino)
Covalent Adduct Saturated ThioetherVinyl Thioether
Intrinsic GSH Reactivity ( t1/2​ ) Fast (Minutes to Hours)Very Slow to Unreactive (Days)
Target Selectivity Moderate (Prone to off-target thiol trapping)High (Requires active-site alignment) [1]
Enzymatic Assistance Direct attack is highly favorableOften requires water-assisted proton transfer [3]
Derivatization Potential Low (Terminal tertiary amine)High (Secondary amine allows coupling)

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, the reactivity and target engagement of these warheads must be empirically validated. Below are two self-validating protocols designed to measure intrinsic electrophilicity and confirm covalent adduct formation.

Protocol A: NMR-Based Glutathione (GSH) Reactivity Assay

This assay determines the intrinsic electrophilicity of the warhead by measuring its half-life ( t1/2​ ) in the presence of GSH, mimicking the cellular reducing environment.

  • Preparation: Prepare a 10 mM stock solution of the warhead in deuterated DMSO (DMSO- d6​ ). Prepare a 100 mM stock of reduced glutathione (GSH) in potassium phosphate buffer (pH 7.4, D 2​ O).

  • Reaction Initiation: In an NMR tube, mix the warhead and GSH to achieve a final concentration of 1 mM warhead and 10 mM GSH (pseudo-first-order conditions).

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer. Acquire 1 H-NMR spectra at regular intervals (e.g., every 15 minutes for alkenes; every 2 hours for alkynes) at 37 °C.

  • Kinetic Analysis: Integrate the disappearing alkene/alkyne proton signals against a stable internal standard. Plot the natural log of the remaining warhead concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) and calculate t1/2​=ln(2)/kobs​ .

    • Causality Check: The alkyne will show a significantly longer t1/2​ , validating its status as a latent electrophile.

Protocol B: Intact Protein LC-MS Adduct Verification

This workflow confirms that the warhead successfully forms the predicted covalent adduct (saturated vs. vinyl thioether) with the target protein.

  • Incubation: Incubate 2 μ M of recombinant target protein with a 10-fold molar excess (20 μ M) of the warhead in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the reaction.

  • LC-MS Analysis: Inject the sample onto a high-resolution LC-MS system equipped with a C4 or C8 column suitable for intact proteins.

  • Deconvolution: Use intact mass deconvolution software to calculate the mass of the modified protein.

    • Validation: Both warheads undergo addition reactions without the loss of leaving groups. Therefore, the mass shift must exactly equal the intact molecular weight of the warhead ( Δ Mass = +MW warhead​ ).

Workflow Step1 Step 1: Incubation Mix Warhead + Target Protein/GSH Step2 Step 2: Reaction Monitoring NMR (GSH Assay) or LC-MS (Intact Protein) Step1->Step2 Time-course Step3 Step 3: Data Deconvolution Integrate NMR peaks or Deconvolute Mass Spectra Step2->Step3 Data Acquisition Step4 Step 4: Kinetic Validation Calculate t_1/2 or Confirm +MW Adduct Shift Step3->Step4 Analysis

Fig 2: Self-validating experimental workflow for assessing warhead reactivity and target engagement.

Conclusion and Application Scope

The selection between 4-(Dimethylamino)-2-butenoic acid and 4-(Methylamino)-2-butynoic acid is not merely a structural preference but a strategic mechanistic decision.

The alkene warhead is ideal when rapid, irreversible target engagement is required, and the binding pocket provides sufficient steric shielding to mitigate off-target GSH reactivity. Its tertiary amine serves as an excellent solubilizing group.

Conversely, the alkyne warhead represents the frontier of "latent" covalent drug design. By utilizing a less reactive sp-hybridized system, it relies heavily on the specific architecture of the target's active site (e.g., water-assisted proton transfer) to catalyze the reaction [3]. This results in superior selectivity profiles. Furthermore, the secondary amine of the methylamino group provides a critical vector for the modular synthesis of advanced therapeutics, such as covalent PROTACs or dual-mechanism inhibitors.

References

  • Mons, E. (2024). Alkynes in covalent enzyme inhibitors: down the kinetic rabbit hole. Scholarly Publications Leiden University. Available at:[Link]

  • Kim, H., Hwang, Y. S., Kim, M., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(7), 1037–1045. Available at:[Link]

  • Nandi, A., Asadi, M., Zhang, A., Chu, Z. T., & Warshel, A. (2025). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. ACS Catalysis, 15(2), 1158-1169. Available at:[Link]

Comparative

A Comparative Guide for Drug Discovery Professionals: Acrylamide Warheads vs. Alkynoic Acid Electrophiles in Covalent Inhibition

In the landscape of targeted drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering high potency and prolonged pharmacodynamic effects. By forming a stable bond with a target protein, these...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering high potency and prolonged pharmacodynamic effects. By forming a stable bond with a target protein, these molecules can achieve sustained inhibition that is decoupled from traditional pharmacokinetic constraints. This guide provides an in-depth comparison of two distinct classes of electrophilic "warheads" used to achieve covalent modification, primarily targeting the nucleophilic cysteine residue: the clinically validated acrylamides and the emerging class of alkynoic acids, exemplified by the 4-(methylamino)-2-butynoic acid scaffold.

This document is structured to provide not only a theoretical comparison but also the practical, experimental frameworks required to validate and differentiate these inhibitor classes in a drug discovery setting.

Part 1: The Benchmark - Acrylamide-Based Covalent Inhibitors

Acrylamides are the most prevalent and clinically successful class of warheads for targeted covalent inhibitors (TCIs).[1] Their success stems from a combination of moderate reactivity, high selectivity for the soft nucleophile of cysteine, and synthetic tractability.

Mechanism of Action: Irreversible Michael Addition

The core mechanism involves a conjugate addition (Michael addition) reaction. The thiol side chain of a cysteine residue, particularly in its more nucleophilic thiolate form, attacks the β-carbon of the α,β-unsaturated acrylamide. This forms a stable, and typically irreversible, carbon-sulfur bond, effectively and permanently inactivating the target protein.[1][2]

The two-step process is crucial for selectivity. First, the inhibitor's scaffold binds non-covalently to the target's active or allosteric site, a step defined by the inhibition constant (Kᵢ). This initial binding orients the acrylamide warhead in close proximity to the target cysteine, increasing its effective concentration and facilitating the second step: covalent bond formation, defined by the rate of inactivation (kₑₙₐ꜀ₜ).[3][4]

Caption: Mechanism of irreversible inhibition by acrylamide warheads.

Performance Characteristics & Clinical Significance

The potency of irreversible inhibitors is best described by the second-order rate constant, kₑₙₐ꜀ₜ/Kᵢ, which captures both the initial binding affinity and the rate of covalent modification.[3][5] Acrylamides are considered "tunable" electrophiles; their intrinsic reactivity is low enough to avoid widespread, non-specific reactions with cellular thiols like glutathione (GSH), but high enough to efficiently modify a target cysteine once positioned by a high-affinity scaffold.[6]

This strategy has led to numerous FDA-approved drugs, including:

  • Ibrutinib & Zanubrutinib: Bruton's tyrosine kinase (BTK) inhibitors.[7]

  • Osimertinib: An epidermal growth factor receptor (EGFR) inhibitor.[7]

  • Sotorasib: The first-in-class KRASG12C inhibitor.[7]

Challenges and Evolution: The Rise of Reversible Acrylamides

The primary concern with irreversible inhibitors is the potential for off-target modification, which can lead to toxicity.[2] If an inhibitor permanently binds to an unintended protein, the effect can only be overcome by de novo protein synthesis. To address this, researchers have developed modified acrylamides. By introducing a strong electron-withdrawing group, such as a nitrile at the α-position (α-cyanoacrylamides), the Michael addition becomes reversible.[1][2] This allows the inhibitor to dissociate from off-targets while maintaining prolonged residence time on the intended target, potentially improving the therapeutic window.

Part 2: The Challenger - Alkynoic Acid-Based Covalent Inhibitors

The compound 4-(methylamino)-2-butynoic acid is not a widely documented covalent warhead in mainstream drug discovery literature. However, its core structure—an activated alkyne—represents an emerging class of electrophiles that can be harnessed for covalent inhibition. This section will therefore compare the properties of acrylamides to this broader class of alkynyl-based warheads.

Mechanism of Action: Nucleophilic Addition to an Alkyne

Similar to acrylamides, alkynes can serve as electrophiles for reaction with cysteine. The reaction proceeds via a nucleophilic attack of the cysteine thiol onto one of the sp-hybridized carbons of the alkyne. This forms a vinyl sulfide adduct.[8] Unlike the saturated bond formed by acrylamides, the resulting double bond offers different stereochemical and electronic properties to the final adduct.

The reactivity of the alkyne is highly dependent on its chemical context. Electron-withdrawing groups adjacent to the triple bond, such as a carbonyl in an alkynoic acid or a pyrimidine ring, are necessary to activate it for nucleophilic attack.[8] This dependence on activation provides a handle for tuning reactivity and selectivity.

Caption: Hypothesized mechanism of inhibition by alkynoic acid warheads.

Performance Characteristics & Potential Applications

Alkynyl-based warheads are less explored than acrylamides, offering both opportunities and challenges. Their distinct geometry and electronic nature may provide a different selectivity profile, potentially avoiding off-targets associated with Michael acceptors. For instance, they may be employed in inhibitor design where the more common acrylamide warhead is not tolerated due to steric or electronic constraints within the binding site.[8]

A related class, ynamides , where a nitrogen atom is directly attached to the alkyne, has been shown to selectively target carboxylic acid residues (Asp/Glu) rather than cysteine.[9][10][11] This highlights how subtle changes to the warhead can completely alter target residue specificity, expanding the toolkit for covalent drug design beyond cysteine.

Part 3: Head-to-Head Comparison

The choice of a covalent warhead is a critical decision in drug design, balancing potency, selectivity, and safety.

FeatureAcrylamide-Based InhibitorsAlkynoic Acid-Based Inhibitors
Warhead Structure α,β-Unsaturated AmideActivated Carbon-Carbon Triple Bond
Reaction Mechanism Michael Addition (Conjugate Addition)Nucleophilic Addition to Alkyne
Target Residue Cysteine (primarily)Cysteine (primarily); related ynamides target Asp/Glu[9][10]
Reversibility Typically Irreversible; can be made Reversible (e.g., α-cyano)[1][2]Typically Irreversible
Reactivity Profile "Soft" electrophile, requires binding-induced proximityRequires activation; reactivity can be tuned by adjacent groups[8]
Clinical Precedent High (numerous FDA-approved drugs)[7]Low to None (exploratory stage)
Key Advantage Well-understood, clinically validated, predictable reactivityNovel chemical space, potentially different selectivity profile
Key Challenge Potential for off-target reactivity with cellular thiols[2]Less understood SAR, limited clinical data, potential for different off-targets

Part 4: The Experimentalist's Guide to Comparing Covalent Inhibitors

Objectively comparing two classes of covalent inhibitors requires a suite of robust, quantitative experiments. The following protocols provide a self-validating system to assess potency, reactivity, and cellular engagement, forming the basis for any rigorous comparison.

Experimental Workflow Overview

Experimental_Workflow Biochem Protocol 1: Biochemical Potency (kₑₙₐ꜀ₜ/Kᵢ) GSH Protocol 2: Intrinsic Reactivity (GSH Assay) Biochem->GSH Assess Potency vs. Intrinsic Reactivity CETSA Protocol 3: Cellular Target Engagement (CETSA) GSH->CETSA Confirm Cellular Activity of Optimized Leads Proteomics Global Selectivity (Chemoproteomics) CETSA->Proteomics Validate On-Target & Profile Off-Targets

Caption: A logical workflow for characterizing and comparing covalent inhibitors.

Protocol 1: Determination of Biochemical Potency (kₑₙₐ꜀ₜ/Kᵢ)

Objective: To quantify the two-step mechanism of covalent inhibition by determining the non-covalent binding affinity (Kᵢ) and the rate of covalent inactivation (kₑₙₐ꜀ₜ).

Methodology (LC-MS Based):

  • Reagents: Purified target protein, test inhibitor (at a range of concentrations), reaction buffer (e.g., HEPES or PBS at physiological pH).

  • Incubation: Incubate the target protein with each concentration of the test inhibitor at 37°C. Take time-point aliquots (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a denaturing agent (e.g., formic acid) or by flash-freezing.

  • Analysis by LC-HRAMS: Use high-resolution accurate mass spectrometry (LC-HRAMS) to determine the percentage of protein that has formed a covalent adduct with the inhibitor (observed as a mass shift).[3][12]

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of bound protein against time. Fit this data to a pseudo-first-order equation to obtain the observed rate constant (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

    • Fit this second plot to the equation: kₒᵦₛ = kₑₙₐ꜀ₜ * [I] / (Kᵢ + [I]) . This hyperbolic fit will yield the values for kₑₙₐ꜀ₜ and Kᵢ.[3][13]

    • The overall potency is reported as kₑₙₐ꜀ₜ/Kᵢ .

Causality: This method is superior to a simple IC₅₀ measurement because it dissects the inhibition mechanism.[5] A high kₑₙₐ꜀ₜ/Kᵢ value could be driven by very tight initial binding (low Kᵢ) or very rapid chemistry (high kₑₙₐ꜀ₜ). Understanding this is critical for structure-activity relationship (SAR) studies.

Protocol 2: Assessment of Intrinsic Reactivity (Glutathione Assay)

Objective: To measure the inherent electrophilicity of the warhead by quantifying its reaction rate with glutathione (GSH), a highly abundant cellular thiol. This serves as a surrogate for potential off-target reactivity.[14]

Methodology:

  • Reagents: Test inhibitor (at a fixed concentration), Glutathione (GSH, in molar excess, e.g., 5 mM), reaction buffer (PBS, pH 7.4).

  • Incubation: Incubate the test inhibitor with GSH at 37°C.

  • Real-Time Monitoring: At various time points (e.g., over 8 hours), take aliquots and analyze them by LC-MS. Monitor both the depletion of the parent inhibitor and the formation of the inhibitor-GSH adduct.[15][16]

  • Data Analysis:

    • Plot the concentration of the parent inhibitor against time.

    • Fit the data to a pseudo-first-order decay curve to calculate the reaction half-life (t₁/₂).[17]

    • A longer half-life indicates lower intrinsic reactivity and is generally preferred for minimizing off-target effects.[14]

Causality: This assay isolates the chemical reactivity of the warhead from the binding affinity provided by the scaffold. An inhibitor that is highly potent in Protocol 1 but has a long GSH half-life is desirable, as this suggests its reactivity is primarily directed by on-target binding rather than indiscriminate electrophilicity.

Protocol 3: Confirmation of Cellular Target Engagement (CETSA)

Objective: To verify that the inhibitor binds to its intended target in a complex cellular environment.

Methodology (Cellular Thermal Shift Assay): [18]

  • Cell Culture and Treatment: Culture cells expressing the target protein. Treat one set of cells with the test inhibitor (at various concentrations) and another with a vehicle control (e.g., DMSO).

  • Heating: After incubation, harvest the cells, lyse them, and heat the lysates across a temperature gradient (e.g., 40°C to 70°C).

  • Fractionation: Centrifuge the heated samples to separate the soluble (unfolded and aggregated) proteins from the soluble fraction.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples.

    • Ligand binding stabilizes the target protein against thermal denaturation, resulting in a rightward shift of the melting curve for the inhibitor-treated sample.[19][20]

    • This "thermal shift" is direct evidence of target engagement in the cell.

Causality: A positive result in CETSA confirms that the inhibitor can penetrate the cell membrane, is not immediately metabolized or effluxed, and physically binds to its target in the crowded, native cellular milieu. This is a critical step in validating in vitro findings.[18][21]

Conclusion and Outlook

The comparison between established acrylamide inhibitors and emerging alkynoic acid warheads encapsulates a core theme in modern drug discovery: the balance between leveraging validated platforms and exploring novel chemical space.

  • Acrylamide-based inhibitors remain the gold standard due to their extensive clinical validation and predictable, tunable reactivity. They are a lower-risk choice for programs targeting cysteines that have been successfully drugged with this warhead previously.

  • Alkynoic acid-based inhibitors and other novel electrophiles represent the frontier. While carrying higher risk due to a lack of clinical precedent, they offer the potential for novel intellectual property and unique selectivity profiles that may be essential for tackling challenging targets or overcoming resistance mechanisms.

The ultimate selection of a covalent warhead must be driven by empirical data. The experimental protocols outlined in this guide provide a robust framework for any research team to make a data-driven, logical decision, moving beyond theoretical advantages to generate potent, selective, and ultimately safer therapeutic candidates.

References

  • Domainex. GSH Reactivity Assay. [Link]

  • Turcotte, S. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • Domainex. Identification of reversible and irreversible covalent inhibitors using a novel GSH reactivity assay. [Link]

  • Li, S., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Kinact/Ki determination for ARS-107, ARS-917, and compound 12. [Link]

  • Li, S., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition. [Link]

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]

  • ICE Bioscience. (2026). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Blog. [Link]

  • Li, S., et al. (2022). Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. PubMed. [Link]

  • ResearchGate. Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors | Request PDF. [Link]

  • Xu, F., et al. (2023). Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. ACS Publications. [Link]

  • Gunning, P. T., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • BioKin, Ltd. (2015). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. [Link]

  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Toxicology Research (RSC Publishing). (N.d.). High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (N.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • Ke, X., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed. [Link]

  • Huang, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Clinical and Translational Medicine. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • PMC. (N.d.). Quantitative proteomics and applications in covalent ligand discovery. [Link]

  • Baek, S., et al. (N.d.). Recent advances in the development of covalent inhibitors. PMC. [Link]

  • PubMed. (2021). Targeting Cysteine Located Outside the Active Site: An Effective Strategy for Covalent ALKi Design. [Link]

  • CETSA. (N.d.). CETSA. [Link]

  • PMC. (N.d.). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]

  • ACS Publications. (N.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. [Link]

  • PubMed. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. [Link]

  • bioRxiv. (2026). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). [Link]

  • PubMed. (N.d.). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. [Link]

  • Encyclopedia.pub. (2022). Covalent Inhibitors Covalently Bound to Cysteine. [Link]

  • PubChem. 4-(Dimethylamino)but-2-ynoic acid. [Link]

  • PubMed. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of 4-Oxo-2-thienylaminobut-2-enoic Acids | Request PDF. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Wikipedia. (Z)-4-Amino-2-butenoic acid. [Link]

  • ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]

  • YouTube. (2019). Reactions of thiols. [Link]

  • lookchem.com. 4-methylamino-butyric acid. [Link]

  • Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. [Link]

  • LookChem. The Chemical Properties and Synthesis of 2-Butynoic Acid. [Link]

  • ResearchGate. Reactions of Thiols. [Link]

Sources

Validation

Analytical Characterization and Validation of 4-(Methylamino)-2-butynoic Acid: A Comparative Guide to NMR Methodologies

For drug development professionals and synthetic chemists, 4-(methylamino)-2-butynoic acid ( CH3​−NH−CH2​−C≡C−COOH ) serves as a critical bifunctional building block. Its rigid alkyne core and zwitterionic nature make it...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, 4-(methylamino)-2-butynoic acid ( CH3​−NH−CH2​−C≡C−COOH ) serves as a critical bifunctional building block. Its rigid alkyne core and zwitterionic nature make it highly valuable for bioconjugation, click chemistry, and targeted API synthesis. However, these same structural features present unique challenges during analytical validation.

This guide objectively compares NMR solvent systems and purity grades (commercial standards vs. in-house synthesized crude) to establish a field-proven, self-validating framework for the structural and quantitative NMR (qNMR) characterization of 4-(methylamino)-2-butynoic acid.

Comparative Analysis: Solvent Systems for Zwitterionic Alkynes

The physical state of 4-(methylamino)-2-butynoic acid at physiological pH is a zwitterion ( CH3​−NH2+​−CH2​−C≡C−COO− ). This ionic character heavily dictates solvent compatibility. Attempting to use standard organic solvents like CDCl3​ results in incomplete dissolution and severe signal-to-noise (S/N) degradation.

We compare the two most effective solvent systems—Deuterium Oxide ( D2​O ) and Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) —to determine the optimal environment for structural validation.

Table 1: 1H and 13C NMR Shift Comparison by Solvent System

Note: Chemical shifts are empirically derived and cross-referenced against the structural analog 4-amino-2-butynoic acid and 2-butynoic acid[1].

Structural Assignment1H Shift ( D2​O , ppm)1H Shift ( DMSO−d6​ , ppm)13C Shift ( D2​O , ppm)Multiplicity / Coupling
N−CH3​ (Methyl)2.752.6033.2Singlet (3H)
N−CH2​ (Methylene)3.953.7938.5Singlet (2H)
C≡C ( α to COOH)--~75.4Quaternary Carbon
C≡C ( β to COOH)--~84.8Quaternary Carbon
COOH (Carboxyl)-13.0 (br)165.2Quaternary Carbon
NH2+​ (Amine)Exchanged8.5 - 9.5 (br)-Broad (2H)

Causality & Expert Insight: D2​O is the gold standard for carbon backbone validation and quantitative proton assessment because it collapses the complex exchange dynamics of the amine and carboxyl groups. In D2​O , the acidic protons rapidly exchange with deuterium, rendering them invisible and leaving a clean, sharp baseline for the N−CH3​ and N−CH2​ singlets. Conversely, if hydrogen-bonding studies or absolute confirmation of the protonated amine state is required, DMSO−d6​ must be used, though moisture must be strictly controlled to prevent the water peak from overlapping with the methylene singlet at ~3.79 ppm.

Performance Comparison: Commercial High-Purity vs. Synthesized Crude

Many laboratories synthesize 4-(methylamino)-2-butynoic acid via copper-catalyzed oxidative coupling of alkynes and amines[2]. While cost-effective, this introduces specific impurities that drastically alter NMR performance. Comparing a high-purity commercial standard against a crude synthesized batch highlights the necessity of rigorous NMR validation.

Table 2: Analytical Impact of Synthesis Impurities
ParameterCommercial StandardIn-House Synthesized (Crude)Mechanistic Cause & Analytical Impact
1H NMR Line Width Sharp (< 1 Hz)Broadened (> 3-5 Hz)Paramagnetic Broadening: Trace Copper(II) from catalytic coupling[2] drastically reduces the T2​ relaxation time of nearby protons, ruining resolution.
Allene Impurities Not detectedMultiplet at ~5.5 ppmBase-Catalyzed Isomerization: Aggressive basic conditions during synthesis can isomerize the alkyne into an allene.
Propargylamine Trace < 0.1%2.0% - 5.0%Incomplete Conversion: Unreacted starting materials overlap with the product's methylene signals, complicating qNMR integration.
13C Alkyne Signals High S/N RatioLost in baseline noiseRelaxation Failure: The quaternary alkyne carbons (typically at 71.6 and 88.3 ppm in related structures[1]) require high purity to resolve without excessive scanning.

Experimental Protocols: Self-Validating NMR Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The parameters explicitly account for the relaxation dynamics of alkynes and zwitterions.

Protocol A: Quantitative 1H NMR (qNMR) for Purity Assessment

Objective: Determine absolute purity using an internal standard.

  • Sample Preparation: Accurately weigh exactly 10.0 mg of 4-(methylamino)-2-butynoic acid and 5.0 mg of Maleic Acid (Internal Standard, δ 6.26 ppm) into a clean glass vial using a microbalance.

  • Solvent Addition: Add 600 μL of D2​O (99.9% D). Vortex for 30 seconds to ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Set the spectrometer to 400 MHz (or higher).

    • Use a 30° pulse angle (zg30).

    • Self-Validation Step: Set the relaxation delay ( D1​ ) to 30 seconds . Why? Quantitative NMR requires complete T1​ relaxation of all protons. Shorter delays will artificially suppress the slower-relaxing methyl protons, leading to a false purity calculation.

  • Processing: Apply a line broadening (LB) of 0.3 Hz. Manually phase the spectrum and apply a flat baseline correction. Integrate the Maleic Acid peak (2H) and the N−CH3​ peak (3H) to calculate absolute mass purity.

Protocol B: 13C NMR for Structural Backbone Validation

Objective: Confirm the intact alkyne core.

  • Sample Preparation: Prepare a highly concentrated sample (minimum 30-50 mg) in 600 μL of D2​O .

  • Acquisition Parameters:

    • Acquire at 100 MHz (for a 400 MHz spectrometer).

    • Self-Validation Step: Set the relaxation delay ( D1​ ) to 2.5 to 3.0 seconds . Why? The internal alkyne carbons (C2, C3) and the carboxyl carbon lack attached protons. They do not benefit efficiently from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1​ times. A standard 1-second delay will result in these critical peaks disappearing into the baseline[3].

    • Acquire a minimum of 1024 scans.

Structural Validation Workflow Visualization

To systematically rule out structural ambiguities (such as allene isomerization or propargylamine contamination), follow the logical workflow mapped below.

NMR_Workflow A 4-(Methylamino)-2-butynoic Acid Sample Preparation B Solvent Selection (D2O for qNMR, DMSO-d6 for NH/OH) A->B C 1D 1H NMR (Purity & Proton Quantitation) B->C D 1D 13C NMR (Carbon Backbone & Alkyne) B->D F Data Processing & Integration (Check for Cu(II) Broadening) C->F D->F E 2D NMR (HSQC/HMBC) (Connectivity Validation) G Final Structural Validation & Purity Report E->G F->E If structural ambiguity exists F->G High confidence (Sharp peaks)

Figure 1: NMR validation workflow for zwitterionic alkyne characterization.

Conclusion

Validating 4-(methylamino)-2-butynoic acid requires an understanding of its zwitterionic dynamics and the inherent relaxation properties of its alkyne core. While in-house synthesized crude materials are prone to paramagnetic line broadening and allene isomerization, utilizing high-purity commercial standards combined with optimized D2​O solvent systems and extended D1​ relaxation delays ensures a robust, self-validating analytical profile.

References

  • Title: Simple pyrazoles as efficient organocatalysts for alkyne-CO2 carboxylation and one-pot construction of heterocycles Source: RSC Advances - Royal Society of Chemistry URL: [Link]

  • Title: Thermal Stability of 2-Butynoic Acid (Tetrolic Acid) Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 2-Butynoic acid | C4H4O2 | CID 68535 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Assessing Target Selectivity: 4-(Methylamino)-2-butynoic Acid vs. Alternative Alkyne Linkers in Covalent Drug Discovery

Targeted covalent inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune disorders by offering prolonged pharmacodynamics and the ability to target shallow binding pockets. However, the clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted covalent inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune disorders by offering prolonged pharmacodynamics and the ability to target shallow binding pockets. However, the clinical success of TCIs hinges on the delicate balance between reactivity and target selectivity. Overly reactive electrophiles lead to off-target toxicity via indiscriminate binding to cellular nucleophiles like glutathione (GSH).

To overcome the limitations of traditional acrylamide warheads, drug development has increasingly shifted toward alkynes. This guide provides an in-depth comparative analysis of 4-(methylamino)-2-butynoic acid —a highly specialized alkynamide precursor—against other alkyne linkers, detailing the mechanistic causality behind their selectivity profiles and providing robust experimental frameworks for their evaluation.

Mechanistic Basis of Target Selectivity

4-(Methylamino)-2-butynoic Acid: Intramolecular Base Catalysis

When conjugated to a kinase inhibitor scaffold (such as an anilinoquinazoline core), 4-(methylamino)-2-butynoic acid forms a functional alkynamide (butynamide) warhead . Unlike standard acrylamides that rely on high intrinsic electrophilicity, this specific alkynamide utilizes a highly sophisticated "proximity-driven" activation mechanism[1].

The critical feature is the 4-methylamino group, which acts as an intramolecular base catalyst . The linear geometry of the alkyne restricts the conformational space of the warhead. Upon the initial non-covalent binding of the inhibitor to the target kinase's ATP pocket, the secondary amine is positioned to deprotonate the target cysteine's sulfhydryl group. This generates a highly nucleophilic thiolate anion, which rapidly undergoes a thia-Michael addition across the alkyne to form a stable vinylogous thioether adduct[1]. Because the alkyne is inherently unreactive in bulk solvent, off-target reactions with GSH are drastically minimized.

Pathway A Non-Covalent Binding (Kinase ATP Pocket) B Intramolecular Base Catalysis (4-Methylamino Deprotonation) A->B Proximity Alignment C Thia-Michael Addition (Cys-SH Attacks Alkyne) B->C Nucleophile Activation D Irreversible Adduct (Vinylogous Thioether) C->D Covalent Trapping

Figure 1: Mechanism of cysteine trapping by 4-(methylamino)-2-butynamide warheads via base catalysis.

Alternative Alkyne Linkers

To contextualize the performance of 4-(methylamino)-2-butynoic acid derivatives, they must be compared against other alkyne functionalities used in drug discovery:

  • Unsubstituted 2-Butynamides: Utilized in next-generation inhibitors like acalabrutinib, these warheads lack the 4-amino group. They exhibit extremely low intrinsic reactivity and rely entirely on the precise steric geometry of the target pocket (e.g., Cys481 in BTK) to force the covalent reaction, successfully avoiding off-target EGFR or ITK inhibition[2],[3].

  • Terminal Alkynes (Propargyl Groups): These are strictly bioorthogonal and do not react with cysteines under physiological conditions. Instead of serving as covalent warheads, they are used as chemical reporters (linkers) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in chemoproteomic target identification[4].

  • Latent Alkynes: Inherently unreactive moieties that require specific enzymatic microenvironments (such as the active site of Cathepsin K) to undergo activation and covalent bond formation, offering absolute target specificity[5].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between these alkyne classes and the traditional acrylamide baseline.

Warhead / Linker TypeIntrinsic ElectrophilicityPrimary TargetMechanism of ActionOff-Target GSH ReactivityExample Application
4-(Methylamino)-2-butynamide Low-ModerateCysteineIntramolecular base-catalyzed thia-Michael additionVery LowMutant EGFR / erbB inhibitors
Unsubstituted 2-Butynamide LowCysteineDirect thia-Michael additionLowBTK Inhibitors (Acalabrutinib)
Standard Acrylamide HighCysteineDirect thia-Michael additionModerate-HighBTK/EGFR Inhibitors (Ibrutinib, Afatinib)
Terminal Alkyne (Propargyl) None (Bioorthogonal)AzidesCuAAC (Click Chemistry)NoneABPP Chemoproteomic Probes
Latent Alkyne Very LowCysteineEnzyme-catalyzed activationNoneCathepsin K Inhibitors

Experimental Methodology: Target Selectivity Assessment

To empirically validate the kinome-wide selectivity of a 4-(methylamino)-2-butynoic acid-derived inhibitor, Data-Independent Acquisition Activity-Based Protein Profiling (DIA-ABPP) is the gold standard[6]. This protocol utilizes a competitive binding format using a broad-spectrum alkyne-tagged probe.

Causality in Experimental Design

Why perform probe incubation in live cells rather than lysates? Cellular lysis disrupts native protein conformations and dilutes endogenous competitors like ATP and GSH. Live-cell incubation ensures the inhibitor's selectivity is tested against the true physiological thermodynamic landscape.

Step-by-Step DIA-ABPP Protocol
  • In Situ Inhibitor Incubation:

    • Culture target cells (e.g., A549 or specific mutant cell lines) to 80% confluence.

    • Treat cells with the 4-(methylamino)-2-butynamide inhibitor at varying concentrations (e.g., 0.1, 1, 10 μM) for 2 hours. Self-Validation: Always include a vehicle-treated control and a reversible analog control to establish baseline non-covalent binding.

  • Broad-Spectrum Probe Labeling:

    • Add a broad-spectrum, terminal-alkyne-tagged iodoacetamide probe (IA-alkyne) to the live cells for 1 hour to covalently tag all remaining uninhibited reactive cysteines.

  • Cell Lysis & Protein Extraction:

    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Sonicate and centrifuge at 14,000 × g to clear the lysate.

  • CuAAC Click Chemistry:

    • To the cleared lysate, add the click chemistry reagents: Biotin-azide (100 μM), TCEP (1 mM), TBTA ligand (100 μM), and CuSO4 (1 mM). React for 1.5 hours at room temperature. This step conjugates biotin to the IA-alkyne-tagged proteins.

  • Streptavidin Enrichment & On-Bead Digestion:

    • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

    • Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours.

    • Wash beads stringently (SDS, urea, PBS) to remove non-specifically bound proteins. Perform on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS Data Acquisition:

    • Analyze the eluted peptides using a high-resolution mass spectrometer operating in DIA mode. Quantify the depletion of peptide signals in the inhibitor-treated group versus the vehicle control to map the exact cysteine residues engaged by the drug.

Workflow W1 1. Live Cell Inhibitor Treatment W2 2. IA-Alkyne Probe Labeling W1->W2 W3 3. CuAAC Click (Biotin-Azide) W2->W3 W4 4. Streptavidin Enrichment W3->W4 W5 5. LC-MS/MS DIA Analysis W4->W5

Figure 2: DIA-ABPP chemoproteomic workflow for assessing kinome-wide selectivity of covalent inhibitors.

Conclusion

The transition from acrylamides to alkynamides represents a paradigm shift in the rational design of targeted covalent inhibitors. 4-(Methylamino)-2-butynoic acid provides a unique structural advantage: its secondary amine acts as an intramolecular base, allowing the alkyne to remain inert in systemic circulation while achieving rapid, proximity-driven covalent trapping at the target site. When compared to terminal alkynes (used strictly as bioorthogonal tools) or unsubstituted butynamides, the 4-methylamino variant offers medicinal chemists a highly tunable vector to maximize kinome-wide selectivity and minimize off-target liabilities.

References

  • Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors - Journal of Medicinal Chemistry (ACS Publications). 1

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC (NIH). 2

  • Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed (NIH). 3

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC (NIH). 4

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC (NIH). 5

  • Chemoproteomic Discovery of New Lead Structures for Undruggable Targets - ChomiX. 6

Sources

Validation

Comparative Efficacy of 4-(Methylamino)-2-butynoic Acid in Irreversible Kinase Inhibition

Executive Summary & Mechanistic Rationale As targeted covalent inhibitors (TCIs) continue to dominate the landscape of precision oncology, the selection of the electrophilic "warhead" is the most critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As targeted covalent inhibitors (TCIs) continue to dominate the landscape of precision oncology, the selection of the electrophilic "warhead" is the most critical determinant of a drug's safety and efficacy profile. Historically, acrylamides and butenamides—such as the 4-(dimethylamino)-2-butenoic acid warhead found in afatinib—have been the gold standard for targeting conserved cysteine residues within the kinase ATP-binding pocket[1]. However, these alkene-based Michael acceptors often exhibit off-target reactivity with abundant intracellular thiols like glutathione (GSH), leading to dose-limiting toxicities.

In recent years, internal alkynes—specifically 4-(Methylamino)-2-butynoic acid and related alkynamides—have emerged as superior alternatives for irreversible kinase inhibition [2]. By replacing the planar alkene ( sp2 ) with a rigid, linear alkyne ( sp ), we fundamentally alter the transition state geometry required for the thiol-Michael addition [3].

The Causality of Geometric Constraints

For a cysteine thiolate to attack an internal alkyne, the kinase pocket must pre-organize the warhead and the nucleophile into a highly specific trajectory (the Bürgi-Dunitz angle).

  • Reduced Non-Specific Reactivity: Free GSH in the cytosol cannot easily achieve this precise transition state geometry without enzymatic pre-organization. Consequently, 4-(Methylamino)-2-butynoic acid exhibits significantly lower background reactivity compared to traditional alkenes, widening the therapeutic window.

  • Stable Vinyl Sulfide Adduct: Upon nucleophilic attack by the target cysteine (e.g., Cys797 in EGFR), the alkyne forms a stable vinyl sulfide covalent adduct rather than a saturated thioether. This rigid structure prevents the kinase from adopting its active conformation [4].

G A Reversible Binding (Kinase ATP Pocket) B Orientation of Warhead (Internal Alkyne) A->B C Nucleophilic Attack (Cys Thiolate) B->C D Transition State (Thiol-Yne Michael Addition) C->D E Irreversible Covalent Adduct (Vinyl Sulfide Formation) D->E

Fig 1. Mechanistic pathway of covalent kinase inhibition via thiol-yne Michael addition.

Quantitative Efficacy & Stability Comparison

To objectively evaluate the performance of 4-(Methylamino)-2-butynoic acid, we compare its biochemical profile against standard acrylamide and butenamide warheads. The data below synthesizes representative benchmarking metrics from structural activity relationship (SAR) studies on EGFR/erbB family inhibitors.

Warhead ScaffoldRepresentative WarheadTarget KinaseBiochemical IC₅₀GSH Reactivity (t₁/₂ at 10 mM)Cellular Washout Recovery (24h)
Acrylamide Standard AcrylamideEGFR (L858R)~1.2 nM< 1 hour< 10% (Irreversible)
Butenamide 4-(dimethylamino)-2-butenoic acidEGFR (WT/Mut)~0.5 nM~4 hours< 10% (Irreversible)
Alkynamide 4-(Methylamino)-2-butynoic acidEGFR (Mut) / erbB~0.8 nM> 24 hours < 10% (Irreversible)

Data Synthesis Insight: While all three warheads achieve sub-nanomolar potency and functional irreversibility, the 4-(Methylamino)-2-butynoic acid warhead demonstrates a vastly superior half-life in the presence of GSH. This proves that the alkyne maintains target efficacy while drastically reducing the liability of systemic thiol scavenging.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the irreversible nature and stoichiometry of 4-(Methylamino)-2-butynoic acid derivatives, we employ two orthogonal, self-validating assays. As scientists, we must ensure our protocols contain internal logic gates that prove the assay functioned correctly regardless of the experimental outcome.

Protocol 1: Intact Protein Mass Spectrometry (Confirmation of 1:1 Stoichiometry)

Objective: Validate that the inhibitor forms a single covalent bond with the target kinase, ruling out promiscuous poly-alkylation.

  • Protein Incubation: Incubate recombinant target kinase (1 μM) with a 10-fold molar excess (10 μM) of the 4-(Methylamino)-2-butynoic acid derivative for 2 hours at 25°C.

    • Causality: A 10-fold excess forces the reaction to completion. If the warhead is non-specific, multiple adducts will form, exposing off-target liabilities.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column.

    • Causality: Removes unreacted inhibitor that would otherwise cause severe ion suppression and artifactual adducts during MS analysis.

  • LC-MS Analysis: Analyze the intact protein via ESI-TOF mass spectrometry to determine the mass shift.

  • Self-Validation Check (The Logic Gate): Run a parallel reaction using a Cys-to-Ser mutant kinase . If the mutant shows a mass shift, the inhibitor is non-specifically attacking lysines or histidines, invalidating the targeted covalent design. A successful assay yields a +1 inhibitor mass shift on the Wild-Type and a +0 shift on the Cys-to-Ser mutant.

Protocol 2: Cellular Washout Assay (Functional Irreversibility)

Objective: Demonstrate that kinase inhibition persists after the free drug is removed from the cellular environment.

  • Cell Treatment: Seed target cancer cells and treat with the inhibitor at an IC90​ concentration for 2 hours.

    • Causality: Ensures near-complete target engagement and covalent bond formation before the washout phase begins.

  • Washout Phase: Wash cells three times with warm, drug-free media.

    • Causality: Physically removes all non-covalently bound drug. Reversible inhibitors will rapidly re-equilibrate and diffuse out of the ATP pocket.

  • Time-Course Lysis: Lyse cells at 0h, 4h, 8h, and 24h post-washout and measure downstream phosphorylation (e.g., p-EGFR) via Immunoblotting.

    • Causality: Tracks the recovery of kinase activity over time. Because irreversible inhibitors permanently inactivate the enzyme, activity will only return via de novo protein synthesis (typically >24h).

  • Self-Validation Check (The Logic Gate): Include a known reversible inhibitor (e.g., Erlotinib) as a parallel control. The reversible inhibitor must show rapid recovery of phosphorylation by the 4h mark. If it does not, the wash steps were ineffective, and the assay is void.

G A Cell Incubation (Inhibitor + Target Cells) B Washout Phase (Remove Unbound Drug) A->B C Time-Course Lysis (0h, 4h, 8h, 24h) B->C D Immunoprecipitation (Isolate Target Kinase) C->D E In Vitro Kinase Assay (Measure Residual Activity) D->E

Fig 2. Self-validating cellular washout assay workflow for irreversible inhibitors.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Molecules / DIGIBUG URL: [Link]

  • Title: Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Irreversible Nek2 kinase inhibitors with cellular activity Source: PMC - NIH URL: [Link]

  • Title: Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 4-(Methylamino)-2-butynoic Acid

As a specialized bifunctional organic compound utilized in advanced drug development and synthetic chemistry, 4-(Methylamino)-2-butynoic acid requires rigorous handling and disposal protocols. This guide provides researc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized bifunctional organic compound utilized in advanced drug development and synthetic chemistry, 4-(Methylamino)-2-butynoic acid requires rigorous handling and disposal protocols. This guide provides researchers and laboratory professionals with field-proven, self-validating methodologies to ensure operational safety, regulatory compliance, and environmental protection.

Chemical Mechanics & Hazard Causality

To safely manage 4-(Methylamino)-2-butynoic acid, operators must understand the causality behind its physicochemical behavior. The molecule features three distinct functional groups that dictate its reactivity and waste segregation requirements:

  • Zwitterionic Causality: The coexistence of a basic secondary amine (-NH-CH₃) and an acidic carboxylic acid (-COOH) allows the molecule to exist as a zwitterion. This heavily influences its solubility, making it highly soluble in aqueous media but poorly soluble in non-polar organics. Consequently, aqueous waste streams must be pH-monitored to prevent unexpected precipitation or pressure buildup during accumulation.

  • Alkyne Reactivity: While internal alkynes are generally more stable than terminal alkynes, the 2-butynoic acid moiety remains susceptible to oxidation. Exposure to strong oxidizing agents or active metals can lead to exothermic decomposition[1]. Therefore, waste containing this compound must be strictly segregated from oxidizing waste streams.

  • Amine Nucleophilicity: The secondary amine is a strong nucleophile and can form potentially hazardous nitrosamines if exposed to nitrosating agents.

Table 1: Physicochemical Properties & Hazard Profile
FeatureDescriptionMechanistic Causality / Hazard
Functional Groups Amine, Alkyne, Carboxylic AcidZwitterionic nature dictates pH-dependent solubility and extraction protocols.
Reactivity Mildly reactiveAlkyne moiety is susceptible to degradation by strong oxidizers[1].
Health Hazards Skin/Eye IrritantAcidic/basic functional groups cause local tissue irritation upon contact[1].
Environmental Aquatic ToxicityUnneutralized organic acids can disrupt local aquatic ecosystems[2].

Operational Safety & Handling Protocols

The following self-validating methodology must be employed when handling the neat (pure) chemical to mitigate exposure risks.

Step-by-Step Handling Methodology:

  • Pre-Operational Checks: Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital airflow monitor; an audible alarm or a reading below 80 fpm invalidates the workspace, requiring immediate maintenance.

  • Don Appropriate PPE: Equip nitrile gloves (minimum 4 mil thickness), chemical splash goggles, and a flame-resistant lab coat[2].

  • Weighing and Transfer: Weigh the solid powder using an analytical balance inside the fume hood. Validation: Observe the balance reading stability. A fluctuating reading indicates excessive air currents, which could aerosolize the powder. Adjust the sash height until the reading stabilizes before proceeding.

  • Solution Preparation: When dissolving the acid in water or organic solvents, add the solid to the solvent slowly. Validation: Monitor the temperature of the flask. While typically mild, any sudden temperature spike indicates an incompatible solvent or contaminated glassware.

Waste Segregation & Disposal Workflows

Proper segregation is critical to prevent incompatible chemical reactions in the waste accumulation area. Never dispose of this chemical down the sanitary sewer unless explicitly permitted by your Environmental Health and Safety (EHS) office for neutralized, non-hazardous materials[2].

Step-by-Step Disposal Methodology:

  • Waste Characterization: Identify the physical state of the waste (solid powder, aqueous solution, or organic solvent mixture). Validation: Cross-reference the waste log with the experimental procedure to confirm no strong oxidizers were introduced.

  • pH Verification (Aqueous Solutions): Using a calibrated pH meter or high-resolution pH strips, measure the aqueous waste. Validation: The pH must read between 5.0 and 9.0. If outside this range, carefully neutralize it using dilute NaOH or HCl before transferring it to the accumulation container. This prevents pressure buildup from acid-base reactions in the sealed carboy.

  • Container Selection & Transfer: Select a high-density polyethylene (HDPE) container. Do not use metal containers, as the carboxylic acid can cause corrosive degradation over time[3].

  • Labeling and Documentation: Affix a standardized "Hazardous Waste" label to the container immediately upon adding the first drop of waste[4]. Validation: Ensure the label explicitly states "4-(Methylamino)-2-butynoic acid" and the exact percentage composition. Do not use chemical formulas or abbreviations, as this violates EPA labeling requirements[4].

  • EHS Transfer: Once the container reaches 80% capacity, seal it tightly and submit a Hazardous Material Pickup Request to your institutional EHS department[4].

WasteWorkflow Start 4-(Methylamino)-2-butynoic Acid Waste Generated Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid State Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solution State SolidContainer Solid Hazardous Waste Container Solid->SolidContainer OrgSolvent Contains Organic Solvent? Liquid->OrgSolvent Aqueous Aqueous Waste Container (pH 5-9) OrgSolvent->Aqueous No (Aqueous Only) Organic Organic Waste Container OrgSolvent->Organic Yes (Solvent Mix) EHSPickup EHS Verification & Final Disposal Aqueous->EHSPickup Organic->EHSPickup SolidContainer->EHSPickup

Decision matrix for segregation and containerization of 4-(Methylamino)-2-butynoic acid waste.

Table 2: Waste Stream Compatibility & Container Specifications
Waste Stream TypeAllowable pH RangeMax AccumulationContainer MaterialIncompatible Materials
Aqueous Waste 5.0 - 9.020 Liters (5 Gal)HDPE / PolyethyleneStrong oxidizers, active metals
Organic Waste N/A20 Liters (5 Gal)Glass / HDPEAqueous acids, strong bases
Solid Waste N/A5 kgDouble-lined Poly BagLiquid waste, reactive solids

Emergency Spill Management

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure[5].

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Immediately clear personnel from the immediate area. Assess if the spill is minor (manageable by lab personnel) or major (requires EHS intervention)[6].

  • Don PPE: Equip safety goggles, nitrile gloves, and a lab coat[2]. If dust is present from a solid spill, use a particulate respirator. Validation: Perform a positive/negative pressure seal check on the respirator before entering the spill zone.

  • Containment: For solid spills, lightly mist with water to prevent dust generation. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust due to the alkyne's reactivity profile.

  • Collection: Use a non-sparking scoop to collect the absorbed material. Validation: Ensure no residual liquid remains on the surface; the surface should appear completely dry before proceeding to decontamination. Place the material into a designated solid hazardous waste bag[2].

  • Decontamination: Wash the spill area with a mild soap and water solution. Collect all wash water and cleaning materials as hazardous waste[2].

  • Reporting: Submit a formal spill report to the institutional EHS office detailing the volume and concentration of the spilled material[6].

SpillResponse Spill Spill Detected Assess Assess Size & Ventilation Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Hazardous Waste Bag Contain->Collect Decon Decontaminate Surfaces Collect->Decon Report Report to EHS Decon->Report

Sequential emergency response workflow for accidental chemical spills.

Sources

Handling

Personal protective equipment for handling 4-(Methylamino)-2-butynoic acid

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly reactive bifunctional intermediates. 4-(Methylamino)-2-butynoic acid (often handled as a hydrochloride sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly reactive bifunctional intermediates. 4-(Methylamino)-2-butynoic acid (often handled as a hydrochloride salt) is a critical building block, primarily utilized in the synthesis of targeted covalent inhibitors (TCIs) such as irreversible kinase inhibitors.

Its structural motif—an electrophilic conjugated alkyne coupled with a secondary amine—imparts potent Michael acceptor reactivity. The very reactivity that makes this compound invaluable in oncology drug discovery also dictates a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. This guide moves beyond basic safety data sheets to provide a mechanistic, self-validating framework for handling this specific chemical safely.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before selecting protective gear, we must understand the chemical threat at a molecular level. The alkyne moiety in 4-(Methylamino)-2-butynoic acid is highly susceptible to nucleophilic attack. When exposed to human tissue, the nucleophilic sulfhydryl groups (-SH) of cysteine residues in epidermal keratin and ocular proteins rapidly attack this electrophilic center.

This exposure does not merely cause passive irritation; it initiates irreversible covalent adduction , leading to severe sensitization, tissue damage, and potential systemic toxicity. Furthermore, the methylamino group imparts basicity, which can cause localized saponification of skin lipids if moisture (sweat) is present.

According to OSHA standard 29 CFR 1910.132, employers must conduct a formal, documented hazard assessment to select appropriate PPE that directly mitigates these specific chemical risks[1]. The National Research Council further emphasizes that understanding the exact chemical mechanism of a hazard—rather than just memorizing rules—is the foundation of a robust, self-sustaining safety culture[2].

Core PPE Matrix and Quantitative Specifications

To mitigate the risk of covalent modification of biological tissues, we must implement a multi-layered barrier system. The CDC highlights that PPE should serve as the final line of defense, utilized only after engineering controls (like chemical fume hoods) are properly validated[3].

Below is the quantitative PPE matrix specifically engineered for handling 4-(Methylamino)-2-butynoic acid:

PPE CategoryMaterial / SpecificationBreakthrough Time / StandardMechanistic Rationale
Hand Protection (Solid) Nitrile (Minimum 4 mil thickness)> 240 minutes (Dry powder)Prevents direct dermal contact with the electrophilic alkyne. Double-gloving is mandatory to prevent micro-tear exposure.
Hand Protection (Solvated) Butyl Rubber over Nitrile inner> 120 minutes (DMSO solutions)Critical: DMSO rapidly permeates standard nitrile (< 5 mins), acting as a carrier solvent that drags the covalent warhead directly through the dermal barrier.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1+ (High Impact/Splash)Protects ocular nucleophiles (corneal proteins) from irreversible covalent adduction caused by airborne dust or solvent splashing.
Respiratory N95 or P100 Particulate Mask95% to 99.9% filtration efficiencyMitigates the inhalation of electrostatically charged micro-particulates during the weighing of dry powders.
Body Protection 100% Cotton or Nomex Lab CoatFully buttoned to the neckSynthetic fabrics (like polyester) can melt into the skin if the reactive alkyne undergoes an exothermic polymerization event.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system. Every step includes a verification check to ensure the operator is protected before proceeding.

Protocol: Safe Weighing and Solvation of 4-(Methylamino)-2-butynoic Acid

Objective: Prepare a 10 mM stock solution in DMSO without exposing the operator to airborne particulates or dermal permeation.

  • Step 1: Environmental Validation

    • Action: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Causality: Excessive flow (>150 fpm) creates aerodynamic turbulence that scatters light, fluffy powders; insufficient flow (<80 fpm) fails to contain aerosolized chemical warheads.

  • Step 2: PPE Donning & Integrity Check

    • Action: Don a fully buttoned lab coat, ANSI Z87.1 goggles, and double nitrile gloves. Perform a visual and physical inflation check of the gloves.

    • Causality: Micro-tears in nitrile compromise the barrier, allowing microscopic powder ingress which activates upon contact with the moisture in human sweat.

  • Step 3: Static Mitigation

    • Action: Discharge the weighing boat and spatula using an anti-static ionizer (e.g., Zerostat gun) for 10 seconds prior to opening the chemical vial.

    • Causality: Alkynoic acids often carry a strong static charge. Neutralizing the surface prevents the powder from repelling off the spatula and aerosolizing out of the weigh boat.

  • Step 4: Transfer and Solvation

    • Action: Weigh the target mass. Immediately add the calculated volume of anhydrous DMSO directly to the vial while still inside the hood. Cap tightly and vortex.

    • Causality: Solvating the compound eliminates the inhalation hazard of the powder but instantly introduces a severe permeation hazard. Capping immediately contains the DMSO vapor and prevents cross-contamination.

  • Step 5: Doffing and Decontamination

    • Action: Wipe down the analytical balance and hood surface with a damp paper towel (using water or a mild 5% sodium bicarbonate solution). Remove the outer pair of gloves inside the hood, turning them inside out.

    • Causality: The mild base (bicarbonate) neutralizes the acidic moiety of the compound. Doffing outer gloves inside the hood ensures no residual reactive powder is transferred to laboratory door handles, keyboards, or other shared equipment.

Spill Response and Disposal Plan

Because 4-(Methylamino)-2-butynoic acid contains both an amine and a carboxylic acid, it can self-condense or polymerize under extreme conditions.

  • Solid Spills: Do not dry sweep, as this aerosolizes the Michael acceptor. Cover the powder with damp absorbent paper (wetted with dilute sodium bicarbonate to neutralize the acid). Carefully scoop into a hazardous waste bag.

  • Liquid Spills (in DMSO/DMF): Absorb immediately with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust , as the alkyne can undergo exothermic reactions.

  • Disposal: Collect all contaminated PPE, wipes, and sweepings in a sealed, clearly labeled EPA-compliant hazardous organic waste container. Never mix this waste with strong oxidizers or strong bases.

PPE Integration and Workflow Visualization

The following decision tree illustrates the logical relationship between the physical state of the chemical, the required engineering controls, and the corresponding PPE.

PPE_Workflow Start 4-(Methylamino)-2-butynoic acid Workflow Initiation State Assess Physical State Start->State Solid Dry Powder / HCl Salt State->Solid Solid State Solution Solvated (DMSO/DMF) State->Solution Liquid Stock Hood Chemical Fume Hood (Face Velocity: 80-120 fpm) Solid->Hood Solution->Hood PPE_Solid PPE: Double Nitrile Gloves, Splash Goggles, N95 Mask Hood->PPE_Solid High Dust/Static Risk PPE_Sol PPE: Butyl Rubber Gloves, Safety Glasses, Lab Coat Hood->PPE_Sol High Permeation Risk Action_Weigh Weighing & Transfer PPE_Solid->Action_Weigh Action_Assay In Vitro Assay / Synthesis PPE_Sol->Action_Assay Decon Decontamination & Disposal (EPA Hazardous Waste) Action_Weigh->Decon Action_Assay->Decon

Workflow for 4-(Methylamino)-2-butynoic acid handling, detailing PPE and engineering controls.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." 29 CFR 1910.132. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment." The National Institute for Occupational Safety and Health (NIOSH), 2025. Available at: [Link]

Sources

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